Mechanistic Insights into Intramolecular Hydrogen Bonding within the 4-Amino-3,5-Dinitrophenyl Scaffold
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Discipline: Structural Chemistry & High-Energy Density Materials (HEDMs) Introduction: The Angstrom-Level Engineering of Stability In...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Discipline: Structural Chemistry & High-Energy Density Materials (HEDMs)
Introduction: The Angstrom-Level Engineering of Stability
In the rational design of High-Energy Density Materials (HEDMs) and advanced pharmaceuticals, the eternal compromise is between energy density (or biological potency) and physical stability. As a Senior Application Scientist, I approach this not merely as a synthetic hurdle, but as an angstrom-level structural engineering challenge.
The 4-amino-3,5-dinitrophenyl scaffold—alongside its heterocyclic analogs like 4-amino-3,5-dinitropyrazole (LLM-116)—represents a masterclass in molecular self-stabilization. By strategically placing an electron-donating amino group between two electron-withdrawing nitro groups, chemists can exploit intramolecular hydrogen bonding to fundamentally alter the molecule's electronic distribution, crystal packing, and macroscopic sensitivity[1].
The Mechanism of Intramolecular Hydrogen Bonding
Bifurcated Interactions and Resonance
The core stabilization mechanism of the 4-amino-3,5-dinitrophenyl moiety relies on a bifurcated hydrogen bond system. The central amino group (
−NH2
) acts as a dual hydrogen-bond donor, while the oxygen atoms of the adjacent ortho-nitro groups (
−NO2
) serve as acceptors[1].
High-resolution crystallographic data reveals that these intramolecular interactions are exceptionally strong, with
N⋯O
distances typically measuring between 2.6144 Å and 2.6556 Å[1]. This tight interaction is driven by Resonance-Assisted Hydrogen Bonding (RAHB) . The hydrogen bond forces the nitro groups into strict coplanarity with the aromatic ring[2].
Causality: Why Does Planarity Equal Thermal Stability?
Why does a simple hydrogen bond prevent explosive decomposition at elevated temperatures? The answer lies in the "trigger bond."
In nitroaromatic compounds, the
C−NO2
bond is typically the weakest link that ruptures first under thermal stress. The intramolecular hydrogen bonding forces the molecule into a planar conformation, which maximizes p-orbital overlap. This facilitates strong
π
-conjugation (a push-pull electronic effect) from the amino group to the nitro groups. This resonance increases the double-bond character of the
C−NO2
linkage, significantly raising its dissociation energy and elevating the macroscopic decomposition temperature (
Td
)[3].
Causality: The "Graphitic Slip" and Mechanical Insensitivity
Beyond individual molecular stability, intramolecular H-bonding dictates bulk crystal packing. The forced planarity prevents steric twisting, allowing the molecules to stack efficiently into highly ordered, layer-by-layer 2D sheets governed by intermolecular hydrogen bonds and
π−π
interactions[4].
When subjected to mechanical stimuli (impact or friction), these dense sheets slide past one another. This "slip-plane" mechanism absorbs and dissipates mechanical energy as heat, preventing the localized bond cleavage that would otherwise initiate a catastrophic hot spot[5].
Fig 1: Causality pathway from bifurcated H-bonding to macroscopic energetic stability.
Quantitative Data: The Impact of H-Bonding
To illustrate the profound impact of this mechanism, we can compare 4-amino-3,5-dinitro scaffolds against analogs that lack the capacity for intramolecular hydrogen bonding (such as those with steric hindrance or twisted functional groups).
Table 1: Physicochemical Comparison of 4-Substituted 3,5-Dinitro Scaffolds
Compound / Scaffold
Intramolecular H-Bonds
Crystal Density (
g/cm3
)
Decomposition Temp (
Td
, °C)
Impact Sensitivity (IS, J)
4-Amino-3,5-dinitropyrazole (LLM-116)
Yes (Bifurcated)
1.90
> 260
> 40 (Insensitive)
4-Amino-3,5-dinitrophenyl derivatives
Yes (Bifurcated)
1.66 – 1.74
up to 251
> 40 (Insensitive)
3,4,5-Trinitropyrazole (TNP)
No (Steric Clash)
1.81
~ 170
< 10 (Sensitive)
4-Azido-3,5-dinitropyrazole (AzDNP)
No (Twisted Azide)
1.78
< 150
< 5 (Highly Sensitive)
Data synthesized from structural evaluations of energetic materials[1][4][5].
Self-Validating Experimental Workflow
To prove the existence and quantify the impact of intramolecular hydrogen bonding, a self-validating analytical loop must be employed. Relying on a single technique can lead to misinterpretation of steric clashes as stabilizing bonds. The following protocol bridges microscopic structural data with macroscopic thermal kinetics.
Step-by-Step Methodology
Step 1: Thermodynamic Crystallization
Procedure: Dissolve the synthesized 4-amino-3,5-dinitro compound in a highly polar, volatile solvent (e.g., ethyl acetate or acetone). Allow the solvent to evaporate slowly at strictly controlled room temperature (20–25 °C) over 7–14 days.
Causality: Slow evaporation ensures the system remains under thermodynamic control, preventing the kinetic trapping of metastable, non-planar polymorphs. This guarantees the most stable hydrogen-bonded lattice is formed[2].
Step 2: Single-Crystal X-Ray Diffraction (SC-XRD)
Procedure: Mount a high-quality single crystal on a diffractometer equipped with a low-temperature device (typically 100–150 K). Solve the structure using direct methods and refine atomic coordinates.
Causality: Low-temperature data collection minimizes thermal atomic vibrations, allowing for the precise measurement of the
N−H⋯O
bond distances and the critical dihedral angles between the nitro groups and the aromatic ring[1].
Procedure: Import the .CIF file from SC-XRD into computational software (e.g., CrystalExplorer). Generate the Hirshfeld surface mapped over
dnorm
and calculate the 2D fingerprint plots.
Causality: XRD only provides static coordinates. Hirshfeld analysis mathematically quantifies the exact percentage of the crystal's volume dedicated to stabilizing H-bonds (e.g., ~47.9% in LLM-116) versus destabilizing
O⋯O
repulsive contacts[4].
Step 4: Differential Scanning Calorimetry (DSC)
Procedure: Subject 1–2 mg of the bulk crystalline powder to DSC at varying heating rates (e.g., 5, 10, 15, 20 °C/min) under a nitrogen atmosphere. Apply Kissinger's or Ozawa's isoconversional methods to calculate the activation energy (
Ea
).
Causality: This step dynamically validates the static structural data. A high
Ea
directly correlates to the strengthening of the
C−NO2
trigger bond caused by the RAHB planarization observed in Steps 2 and 3[3].
Fig 2: Self-validating experimental workflow for structural and thermal characterization.
Physicochemical Properties of 4-Amino-3,5-Dinitrophenyl Energetic Materials: A Technical Guide to Heat-Resistant, Friction-Insensitive Scaffolds
Target Audience: Materials Scientists, Energetic Researchers, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper Introduction: The 4-Amino-3,5-Dinitrophenyl Paradigm In the pursuit of next-g...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Materials Scientists, Energetic Researchers, and Pharmaceutical Development Professionals
Document Type: Technical Whitepaper
Introduction: The 4-Amino-3,5-Dinitrophenyl Paradigm
In the pursuit of next-generation High-Energy Density Materials (HEDMs), researchers face a fundamental thermodynamic contradiction: maximizing energy density (detonation velocity and pressure) while maintaining stringent physical stability (insensitivity to friction, impact, and thermal shock). The 4-amino-3,5-dinitrophenyl scaffold has emerged as a privileged structural motif that elegantly resolves this paradox [1].
Characterized by alternating electron-donating (amino) and electron-withdrawing (nitro) groups, this scaffold facilitates a dense network of intra- and intermolecular hydrogen bonds. Recent breakthroughs have successfully coupled this moiety with nitrogen-rich heterocycles—such as 1,2,5-oxadiazoles, furoxans, and azasydnones—yielding materials that are not only powerful explosives but also highly stable chemical architectures [1, 2]. Interestingly, because these energetic scaffolds often act as nitric oxide (NO) donors, they are increasingly relevant to drug development professionals designing hypotensive and antiplatelet agents [3].
Structural Mechanistics: The Causality of Stability
The exceptional physicochemical properties of the 4-amino-3,5-dinitrophenyl moiety are not coincidental; they are the direct result of specific crystallographic and quantum-mechanical phenomena. As an application scientist, understanding the causality behind these features is critical for rational molecular design.
Intramolecular Hydrogen Bonding (The "Locking" Mechanism): The amino group at the C4 position acts as a bifurcated hydrogen-bond donor to the oxygen atoms of the adjacent C3 and C5 nitro groups (e.g., N–H···O distances typically ranging from 2.61 to 2.65 Å) [1]. Causality: This locks the nitro groups in coplanarity with the aromatic ring. By restricting the rotation of the C–NO₂ bond, the molecule resists early bond homolysis—the primary trigger mechanism for thermal decomposition in nitroaromatics.
Intermolecular π-π Stacking and H-Bonding: The amino protons also engage in intermolecular hydrogen bonding with adjacent heterocyclic linkers (such as the nitrogen atom of a 1,2,4-oxadiazole ring) [1]. Causality: This creates a rigid, 3D supramolecular lattice. When subjected to mechanical friction or impact, the lattice dissipates the kinetic energy through phonon modes (vibrational dispersion) rather than localized covalent bond breaking, rendering the material highly insensitive.
Fig 1. Mechanistic pathway linking aminodinitrophenyl structural features to HEDM stability.
Physicochemical Profiling & Detonation Metrics
Derivatives of the 4-amino-3,5-dinitrophenyl scaffold demonstrate a highly favorable balance of energy and safety. For example, coupling the scaffold with 1,2,5-oxadiazole yields compounds with high combined nitrogen–oxygen content (61–67%) [1].
Table 1: Comparative Physicochemical Data of Aminodinitrophenyl Derivatives
Compound / Scaffold Class
Density (g/cm³)
Enthalpy of Formation (kJ/mol)
Detonation Velocity (km/s)
Thermal Stability (T_d, °C)
Friction Sensitivity
Aminodinitrophenyl-Oxadiazole [1]
1.66 – 1.74
+17 to +572
6.9 – 7.2
Up to 251
Completely Insensitive
Bis(aminodinitrobenzene) Furoxan [2]
~1.70
Positive
~7.0
> 200
Low Sensitivity
CDNP (Reference Pyrazole) [4]
1.83
-31.6
7.88
248
Insensitive (>360 N)
TNT (Traditional Reference)
1.65
-67.0
6.82
240
Insensitive (>353 N)
Data synthesis indicates that the 4-amino-3,5-dinitrophenyl scaffold matches or exceeds the thermal stability of TNT while providing superior positive enthalpies of formation due to the incorporation of nitrogen-rich heterocyclic linkers.
Dual-Use Scaffolds: Energetics and Pharmacology
For drug development professionals, the chemistry of energetic materials often overlaps with pharmaceutical synthesis. Mesoionic 1,2,3,4-oxatriazolium-5-olates (azasydnones) modified with the 4-amino-3,5-dinitrophenyl group are prime examples [3].
While engineered for high-energy density, azasydnones act as bioisosteres of sydnones, which are potent Nitric Oxide (NO) donors. In pharmacological contexts, these structures exhibit hypotensive, antiplatelet, and thrombolytic activities. The nucleophilic substitution pathways used to synthesize 3-(4-amino-3,5-dinitrophenyl)-azasydnones from dinitroanisole precursors represent a critical bridge between designing insensitive munitions and synthesizing novel cardiovascular therapeutics[3].
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis and validation of a 4-amino-3,5-dinitrophenyl energetic alliance. This workflow is designed as a self-validating system: each step includes a built-in analytical checkpoint.
Protocol: Synthesis of Heterocycle-Coupled Aminodinitrophenyl Scaffolds
Step 1: Precursor Oximation and Diazotization
Action: React the starting carbonitrile (e.g., 4-methoxy-3,5-dinitrobenzonitrile) with hydroxylamine hydrochloride at pH 10, 80 °C for 2 hours to form the oxime [2]. Follow with diazotization using NaNO₂/HCl.
Causality Check: The pH must be strictly maintained at 10. Why? Lower pH values protonate the hydroxylamine, drastically reducing its nucleophilicity and stalling the oximation. A successful step is validated by a distinct shift in the IR spectrum (appearance of broad O-H stretch at ~3300 cm⁻¹).
Step 2: Temperature-Controlled Cyclization
Action: Induce cyclization to form the furoxan or oxadiazole linker using Na₂CO₃ (1.35 eq) at 2–10 °C for 5 hours [2].
Causality Check: Temperature control is critical. Why? The intermediate diazonium species are highly labile. Exceeding 10 °C triggers premature nitrogen gas evolution (denitrification), which not only destroys the yield but poses a severe thermal runaway hazard. Validation: HPLC purity should exceed 99.0% before proceeding.
Step 3: Amination (Nucleophilic Substitution)
Action: React the cyclized intermediate with methanolic ammonia at room temperature to replace the methoxy group with an amino group at the C4 position [3].
Causality Check: The strong electron-withdrawing effect of the adjacent nitro groups activates the C4 position for nucleophilic aromatic substitution (
SNAr
). Validation: ¹H NMR must show the disappearance of the methoxy singlet (~3.9 ppm) and the appearance of a broad NH₂ singlet (~8.0 ppm).
Fig 2. Self-validating experimental workflow for synthesizing and characterizing HEDMs.
Conclusion
The 4-amino-3,5-dinitrophenyl scaffold represents a masterclass in molecular engineering. By leveraging predictable intra- and intermolecular hydrogen bonding, researchers can rationally design materials that suppress thermal decomposition pathways while maintaining high energy densities. Whether applied to the synthesis of friction-insensitive explosives or the development of novel NO-donating pharmaceuticals, mastering the physicochemical properties of this scaffold is essential for modern chemical development.
References
Oxadiazole Alliance with an Aminodinitrophenyl Scaffold: En Route to Heat-Resistant Friction-Insensitive Energetic Materials
Organic Letters - ACS Publications
URL
Synthesis and thermal performance of 3, 4-bis(4'-amino-3', 5'-dinitrobenzene-1'-yl)
Mendeleev Communications (Mathnet.RU)
Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts
Crystal Growth & Design - ACS Publications
URL
Foundational
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Amino-3,5-Dinitrophenyl Scaffolds
Introduction: The Significance of the 4-Amino-3,5-Dinitrophenyl Scaffold The 4-amino-3,5-dinitrophenyl scaffold is a fascinating and highly functionalized molecular framework. Its unique arrangement of an electron-donati...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the 4-Amino-3,5-Dinitrophenyl Scaffold
The 4-amino-3,5-dinitrophenyl scaffold is a fascinating and highly functionalized molecular framework. Its unique arrangement of an electron-donating amino group and two powerful electron-withdrawing nitro groups on an aromatic ring imparts a distinct set of electronic and structural properties. These characteristics make it a valuable building block in diverse scientific fields. In medicinal chemistry, this scaffold serves as a pharmacophore whose derivatives are explored for various therapeutic applications.[1][2][3] In materials science, its derivatives are investigated as heat-resistant and insensitive energetic materials, where solid-state packing and intermolecular forces are paramount.[4][5]
Understanding the precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within the crystalline state is fundamental to harnessing the potential of this scaffold. Crystal structure analysis, primarily through single-crystal X-ray diffraction, provides this definitive insight. It is not merely about generating a molecular picture; it is about deciphering the forces that govern solid-state behavior, which in turn dictates critical properties like solubility, stability, density, and bioavailability. This guide provides a comprehensive, field-proven overview of the methodologies and interpretive frameworks essential for the crystal structure analysis of 4-amino-3,5-dinitrophenyl derivatives, from the foundational step of crystal growth to the application of structural insights in rational design.
Part 1: The Foundation - Achieving Crystallographic-Quality Single Crystals
The success of any crystal structure analysis hinges entirely on the quality of the single crystal. A well-ordered, single-domain crystal is the prerequisite for obtaining high-resolution diffraction data. The process of crystallization is therefore the most critical, and often the most challenging, phase of the investigation. For nitroaromatic compounds, specific challenges such as the tendency to "oil out"—where the compound melts in the solvent before dissolving, often due to a low melting point—must be anticipated and managed.[6]
This method is the first-line approach for purifying the synthesized compound and obtaining single crystals. The causality behind this choice is the principle of differential solubility: the compound should be highly soluble in a hot solvent and poorly soluble as the solvent cools, allowing for the slow, ordered formation of a crystal lattice.
Step-by-Step Methodology:
Solvent Selection: The choice of solvent is paramount. For nitroaryl compounds, polar aprotic or alcoholic solvents often provide the ideal solubility profile.[6]
Begin by testing solubility in small volumes of candidate solvents like ethanol, methanol, acetone, or toluene.[6] In specialized cases for purification, nitric acid has also been employed as a solvent system.[7][8][9]
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at or near the solvent's boiling point.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial as it favors the growth of a few large, well-ordered crystals over many small, imperfect ones. The process can be further slowed by placing the flask in an insulated container.
Inducing Crystallization: If no crystals form upon cooling, crystallization can be induced by:
Scratching: Gently scratching the inside of the flask with a glass rod just below the solution surface can create nucleation sites.[6][10]
Seeding: Adding a tiny "seed crystal" of the pure compound can initiate the crystallization process.[6][10]
Isolation and Drying: Collect the formed crystals by filtration, wash with a small amount of cold solvent, and allow them to air-dry.
When single-solvent methods are insufficient, more nuanced techniques are required.
Slow Evaporation: This is a highly effective method for growing high-quality crystals.[10][11]
Prepare a saturated or near-saturated solution of the compound in a suitable solvent.
Filter the solution into a clean vial.
Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes.
Place the vial in a vibration-free location and allow the solvent to evaporate over several days or weeks.
Solvent Diffusion (Vapor or Liquid Layering): This technique is ideal when the compound is highly soluble in one solvent ("good" solvent) but insoluble in another ("poor" solvent) that is miscible with the first.[10]
Dissolve the compound in a minimal amount of the "good" solvent in a small vial.
Carefully layer the "poor" solvent on top of this solution, minimizing mixing.
Alternatively, place the vial containing the compound solution inside a larger, sealed jar that contains the "poor" solvent. The vapor from the "poor" solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.
General Workflow for Single-Crystal X-ray Diffraction.
Part 3: The Analysis - Interpreting the Crystal Structure
The refined crystallographic model is a rich dataset. For the 4-amino-3,5-dinitrophenyl scaffold, analysis focuses on specific intramolecular and intermolecular features that dictate the compound's overall properties.
Key Structural Features and Their Significance
Intramolecular Interactions: The most significant feature is the formation of an intramolecular hydrogen bond between one of the N-H protons of the amino group and an oxygen atom of an adjacent ortho-nitro group. [4][12]This interaction creates a stable six-membered ring-like structure (a resonance-assisted hydrogen bond), which planarizes this portion of the molecule and significantly influences its electronic properties and conformational rigidity.
Intermolecular Interactions & Crystal Packing: The way individual molecules pack together in the crystal lattice is governed by a hierarchy of non-covalent interactions.
N-H···O Hydrogen Bonds: These are the primary drivers of supramolecular assembly. The remaining N-H proton (not involved in the intramolecular bond) and the oxygens of the nitro groups are potent hydrogen bond donors and acceptors, respectively. They frequently link molecules into chains or sheets.
[13][14] * C-H···O/N Interactions: Weaker C-H···O and C-H···N hydrogen bonds involving the aromatic C-H donors and nitro-group or amino-group acceptors further stabilize the crystal packing, contributing to higher density.
[4] * π-π Stacking: The electron-deficient nature of the dinitrophenyl ring allows for favorable π-π stacking interactions with neighboring rings, often in an offset or slipped-parallel arrangement, which contributes significantly to the cohesion of the crystal structure.
[14][15]
Data Presentation: Crystallographic Tables
Quantitative data from a crystal structure determination should be summarized in standardized tables for clarity and comparison.
Table 1: Example Crystal Data and Structure Refinement Parameters.
Parameter
Value
Empirical Formula
C₆H₅N₃O₄
Formula Weight
183.13
Temperature (K)
100(2)
Crystal System
Monoclinic
Space Group
P2₁/n
a (Å)
8.5377 (6)
b (Å)
14.0119 (9)
c (Å)
12.7071 (8)
β (°)
90.899 (2)
Volume (ų)
1519.8 (2)
Z
8
R₁ [I > 2σ(I)]
0.045
wR₂ (all data)
0.125
Goodness-of-fit on F²
1.05
(Note: Data shown is illustrative, based on published values for similar structures like 3,5-dinitroaniline for context).[13]
Table 2: Example Hydrogen Bond Geometry.
D—H···A
d(D—H) / Å
d(H···A) / Å
d(D···A) / Å
∠(DHA) / °
N—H···O (intramolecular)
0.86
1.95
2.655
138
N—H···O (intermolecular)
0.86
2.21
3.021
149
(Note: Data shown is illustrative, based on published values for related structures).[4][13]
Hierarchy of Interactions in Crystal Structure Analysis.
Part 4: The Application - From Structure to Rational Design
The ultimate goal of crystal structure analysis in a drug development or materials context is to establish clear structure-property relationships. The detailed structural knowledge gained provides an authoritative grounding for rational design.
Informing Drug Development: The precise 3D structure of the 4-amino-3,5-dinitrophenyl scaffold serves as a validated model for pharmacophore-based design. [1]The positions of hydrogen bond donors and acceptors are not theoretical but experimentally proven. This allows for the design of derivatives with improved binding affinity to biological targets by ensuring complementary interactions. Furthermore, understanding the crystal packing and intermolecular forces can help predict and engineer properties like solubility and crystal habit, which are critical for formulation and manufacturing.
Guiding Materials Science: For applications like energetic materials, crystal structure analysis is indispensable. There is a direct correlation between the efficiency of crystal packing (quantified by crystal density) and detonation performance. [4]The network of intermolecular hydrogen bonds is a key factor in determining the material's sensitivity to shock and friction; extensive hydrogen bonding networks often lead to greater stability. [4][5]By understanding how modifications to the scaffold affect the crystal packing, scientists can rationally design new materials with enhanced safety and performance profiles.
Conclusion
The crystal structure analysis of 4-amino-3,5-dinitrophenyl scaffolds is a multi-step, knowledge-intensive process that is fundamental to their application in science and technology. It begins with the meticulous art of growing high-quality single crystals and proceeds through the precise science of X-ray diffraction. The true expertise, however, lies in the interpretation of the resulting structure—understanding the interplay of intramolecular and intermolecular forces and translating that knowledge into actionable insights. By following the systematic protocols and analytical frameworks outlined in this guide, researchers can unlock the full potential of this versatile scaffold, enabling the rational design of next-generation pharmaceuticals and advanced materials.
References
Process for the crystallization of nitro-aromatic compounds in nitric acid.
Method of crystallizing nitro products.
Oxadiazole Alliance with an Aminodinitrophenyl Scaffold: En Route to Heat-Resistant Friction-Insensitive Energetic Materials.
solvent selection for effective recrystallization of nitroarom
How to Grow Crystals. University of Washington.
Crystal Structure of 4-{[(1E)-(3,5-dinitro-2-hydroxyphenyl)-methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-oneacetonitrile.
Separation of trinitrotoluene isomers by crystallization and extraction with nitric acid as a solvent.
Hydrogen bonding in substituted nitroanilines: isolated nets in 1,3-diamino-4-nitrobenzene and continuously interwoven nets in 3,5-dinitroaniline.
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects.
Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116).
Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116) (Technical Report). OSTI.GOV.
Crystal structure predictions for 4-amino-2,3,6-trinitrophenol using a tailor-made first-principles-based force field. AIP Publishing.
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
3-(3,5-Dinitrophenyl)
4-Amino-3,5-dichloropyridine.
Crystal Structure Analysis of 4-Amino-3,5-dichloropyridine N-oxide: A Methodological Overview. Benchchem.
Synthesis and structural characterization of 3,5-dinitro-1,2,4-triazol
(PDF) Crystal structure of 4′-amino-3′,5′-diisopropyl-(1,1′-biphenyl)-4-carbonitrile, C19H22N2.
Design and development of novel N‐(4‐aminobenzoyl)‐ l‐glutamic acid conjugated 1,3,5‐triazine derivatives as Pf‐DHFR inhibitor: An in‐silico and in‐vitro study. Semantic Scholar.
X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements.
Structure and crystal packing of 4-aminobenzonitriles and 4-amino-3,5-dimethylbenzonitriles at various temperatures.
N–H⋯X interactions stabilize intra-residue C5 hydrogen bonded conformations in heterocyclic α-amino acid deriv
4-amino-3,5-dinitropyrazole lead salt as well as preparation method and application thereof.
Synthesis improvement and properties of 1-amino-3, 5-dinitro-1, 2, 4-triazole.
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI.
Design, synthesis and pharmacological evaluation of 4,5-diarylisoxazols bearing amino acid residues within the 3-amido motif as potent heat shock protein 90 (Hsp90) inhibitors. PubMed.
thermal decomposition kinetics of 4-amino-3,5-dinitrophenyl derivatives
An In-depth Technical Guide to the Thermal Decomposition Kinetics of 4-Amino-3,5-Dinitrophenyl Derivatives Foreword: The Criticality of Thermal Stability in Energetic Materials Derivatives of the 4-amino-3,5-dinitropheny...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermal Decomposition Kinetics of 4-Amino-3,5-Dinitrophenyl Derivatives
Foreword: The Criticality of Thermal Stability in Energetic Materials
Derivatives of the 4-amino-3,5-dinitrophenyl scaffold represent a significant class of energetic materials, valued for their performance characteristics and, in many cases, their relative insensitivity. From heat-resistant explosives to propellants, understanding their behavior under thermal stress is not merely an academic exercise; it is a cornerstone of safety engineering, shelf-life prediction, and performance optimization. The thermal decomposition kinetics—the study of how fast and by what mechanism these materials break down upon heating—provides the fundamental data required to assess these critical parameters.
This guide, intended for researchers, chemists, and drug development professionals transitioning into materials science, serves as a comprehensive overview of the principles, methodologies, and interpretative frameworks used to characterize the thermal decomposition of these energetic compounds. We will move beyond rote protocols to explore the causality behind experimental design and the logic that transforms raw analytical data into predictive kinetic models.
Part 1: The Experimental Foundation: Probing Thermal Behavior
The journey into understanding thermal kinetics begins with precise and reliable experimental data. The two most powerful and accessible techniques in this domain are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information, and when used in concert, they offer a holistic view of the decomposition process.
Differential Scanning Calorimetry (DSC): Mapping the Energetics
DSC is a cornerstone technique for thermal hazard assessment.[1][2] It measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[3][4][5] This allows for the direct observation of energetic events.
Core Insights from DSC:
Onset Temperature (T_onset): The temperature at which decomposition begins, providing a primary indicator of thermal stability.[6]
Peak Exotherm Temperature (T_p): The temperature at which the decomposition reaction rate is at its maximum.
Enthalpy of Decomposition (ΔH_d): The total energy released during decomposition, a crucial parameter for assessing explosive power and hazard potential.
Sample Preparation (The Causality of Caution): A minuscule amount of the sample (typically 0.5-2.0 mg) is weighed into a crucible.[4] For energetic materials, high-pressure crucibles (e.g., gold-plated stainless steel) are mandatory. This is not merely for containment; it prevents the evaporation of the sample or its early-stage decomposition products, ensuring that the observed thermal events correspond to the condensed-phase reaction, which is critical for accurate kinetic analysis.[6]
Instrument Setup: The sample crucible and an identical, empty reference crucible are placed in the DSC cell. The cell is purged with an inert gas (typically nitrogen) to ensure the decomposition occurs in a non-oxidative atmosphere.
Temperature Program: The analysis is conducted non-isothermally, meaning the temperature is increased at a constant linear rate (β). To build a robust kinetic model, multiple experiments must be run at different heating rates (e.g., 2, 5, 10, 15 °C/min).[7][8] This is the most critical step for subsequent isoconversional analysis.
Data Acquisition: The instrument records the heat flow (in mW or W/g) as a function of temperature (°C) and time (min). The resulting plot, or thermogram, provides a direct visualization of the material's thermal stability.
Thermogravimetric Analysis (TGA): Tracking Mass Loss
TGA provides a complementary perspective by measuring the change in a sample's mass as a function of temperature.[9][10] This is indispensable for understanding the stages of decomposition and the nature of the products (volatile vs. solid residue).
Core Insights from TGA:
Decomposition Stages: A multi-step mass loss profile indicates a complex decomposition mechanism with distinct phases.
Mass Loss Percentage: Quantifies the amount of volatile gas produced, which is essential for understanding the reaction stoichiometry and the energy release mechanism.
Evolved Gas Analysis (EGA): When coupled with techniques like Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), TGA can identify the chemical nature of the gaseous decomposition products in real-time.[9]
Sample Preparation: A small sample (typically 2-5 mg) is placed in an open ceramic or aluminum pan.
Instrument Setup: The sample is placed on a high-precision microbalance within a furnace. An inert purge gas (nitrogen) is passed over the sample to remove volatile products and prevent oxidation.[9]
Temperature Program: Similar to DSC, the sample is heated at a series of linear heating rates (e.g., 2, 5, 10, 15 °C/min) to generate data for kinetic analysis.
Data Acquisition: The instrument records the sample mass (%) as a function of temperature (°C). The first derivative of this curve (DTG) shows the rate of mass loss and often correlates with the peaks observed in DSC.
Caption: Workflow for Thermal Analysis of Energetic Materials.
Part 2: The Kinetic Analysis Toolkit: From Data to Predictive Models
Raw thermoanalytical data is descriptive, but its true power lies in its ability to yield kinetic parameters that can be used to model and predict behavior. The kinetics of solid-state decomposition are described by the fundamental rate equation:
dα/dt = k(T) * f(α)
where:
α is the extent of conversion (the fraction of material that has decomposed).
dα/dt is the reaction rate.
k(T) is the temperature-dependent rate constant, typically described by the Arrhenius equation: k(T) = A * exp(-E_a / RT) , where A is the pre-exponential factor, E_a is the activation energy, R is the gas constant, and T is the absolute temperature.
f(α) is the reaction model, a mathematical function describing the physical mechanism of the reaction (e.g., nucleation, diffusion).
The goal of kinetic analysis is to determine E_a, A, and f(α).
The Isoconversional (Model-Free) Paradigm: A Self-Validating System
For complex solid-state reactions, assuming a reaction model f(α) from the outset is often erroneous. Isoconversional methods, also known as model-free methods, have become the gold standard because they circumvent this assumption.[11][12] The core principle is that for a given extent of conversion (α), the reaction rate is only a function of temperature.[11] This allows for the calculation of the activation energy (E_a) as a function of conversion, providing profound insight into the reaction mechanism.
Why this is Trustworthy: By analyzing how E_a changes as the reaction progresses (from α ≈ 0 to α ≈ 1), one can diagnose the complexity of the decomposition.
Constant E_a: Suggests a simple, single-step decomposition process.
Variable E_a: Unambiguously indicates a multi-step reaction, where the rate-limiting step changes as the decomposition proceeds.[11][12]
Flynn-Wall-Ozawa (FWO) Method: An integral method that uses the temperatures corresponding to specific conversion values from experiments at different heating rates (β). It involves plotting ln(β) against 1/T.[13][14][15]
Kissinger-Akahira-Sunose (KAS) Method: A more accurate integral method that involves plotting ln(β/T²) against 1/T.
Friedman Method: A differential method that uses the reaction rates (dα/dt) directly at various conversion values.[14][16]
Data Collection: Perform a series of DSC or TGA experiments on identical samples at a minimum of three, preferably four or five, different linear heating rates (β).
Data Processing: For each experiment, calculate the extent of conversion (α) as a function of temperature. For DSC, α is the partial area of the exothermic peak. For TGA, it is the normalized mass loss.
Isoconversional Calculation: Select a series of α values (e.g., from 0.1 to 0.9 in increments of 0.05). For each α value, find the corresponding temperature (T_α) from each of the experimental runs performed at different heating rates.
Application of the Method: Using the data pairs (β, T_α) for each α, apply an isoconversional method (like FWO or KAS). For example, in the FWO method, a plot of ln(β) vs. 1/T_α for a specific α will yield a straight line whose slope is proportional to -E_a/R.
Construct the E_a vs. α Plot: Repeat step 4 for all chosen α values. Plot the calculated E_a as a function of α. This plot is the final, crucial output, revealing the kinetic complexity of the decomposition.
Caption: Logical Flow of Isoconversional Kinetic Analysis.
Part 3: Structure-Reactivity Relationships and Mechanistic Insights
The kinetic parameters derived are not abstract numbers; they are a direct reflection of the molecule's chemical structure. For 4-amino-3,5-dinitrophenyl derivatives, thermal stability is a delicate balance of destabilizing energetic groups and stabilizing structural features.
Key Structural Influences:
The Amino Group (-NH₂): The introduction of an amino group into a nitroaromatic ring generally enhances thermal stability.[17] This is attributed to its electron-donating nature, which can delocalize electron density, and its ability to form strong intramolecular and intermolecular hydrogen bonds.
Intramolecular Hydrogen Bonding: A critical stabilizing feature in this class of compounds is the formation of hydrogen bonds between the hydrogen atoms of the amino group and the oxygen atoms of the adjacent ortho-nitro groups.[18] This creates a pseudo-six-membered ring, which requires significant energy to disrupt, thereby increasing the activation energy for the initial decomposition step.
The Nitro Group (-NO₂): As the primary energetic functional group, the C-NO₂ bond is often the weakest link and its cleavage is a common initial step in the decomposition of many nitroaromatics.[19] However, the molecular environment dictates the precise trigger.
Substituent Effects: The nature of other substituents on the phenyl ring or attached to the amino group can fine-tune thermal stability. Electron-withdrawing groups can further stabilize the aromatic ring.[20]
Case Study: 4-Amino-3,5-dinitropyrazole (LLM-116)
LLM-116 is an important energetic material based on a pyrazole ring instead of a benzene ring, but it shares the core 4-amino-3,5-dinitro functionality. Studies on LLM-116 provide excellent insight into decomposition mechanisms.
Decomposition Pathway: Unlike simple nitroarenes where C-NO₂ scission dominates, the decomposition of LLM-116 is believed to be initiated by hydrogen transfer from the active aromatic N-H moiety, which triggers the opening of the pyrazole ring.[21] This highlights that the decomposition trigger is highly specific to the molecular structure.
Kinetic Parameters: The activation energy for LLM-116 decomposition has been reported to be relatively low (around 107-109 kJ/mol), which may indicate a potential hazard despite a high decomposition temperature.[22][23] This underscores the importance of not relying solely on onset temperature for safety assessments.
The table below summarizes representative thermal data for related compounds, illustrating the influence of structure on stability.
Conclusion: A Unified Approach to Thermal Hazard Assessment
The study of the is a multi-faceted discipline that integrates precise experimentation with robust mathematical analysis and chemical intuition. A reliable assessment cannot be based on a single data point, but rather on a comprehensive analysis. The synergy between DSC and TGA provides the necessary experimental foundation, while model-free isoconversional methods offer a trustworthy pathway to elucidate kinetic complexity and determine reliable activation energies.
Ultimately, these kinetic parameters provide the insight needed to understand how molecular structure dictates thermal stability. This knowledge is paramount for the rational design of next-generation energetic materials, enabling scientists to tune molecules for enhanced safety, long-term stability, and predictable performance.
References
Interpretation and Physical Meaning of Kinetic Parameters Obtained from Isoconversional Kinetic Analysis of Polymers - PMC. Available from: [Link]
Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. - DTIC. Available from: [Link]
Advanced Isoconversional Kinetic Analysis for the Elucidation of Complex Reaction Mechanisms: A New Method for the Identification of Rate-Limiting Steps - PMC. Available from: [Link]
Isoconversional Kinetic Analysis of Complex Solid-State Processes: Parallel and Successive Reactions - ACS Publications. Available from: [Link]
CRITICAL STUDY OF THE ISOCONVERSIONAL METHODS OF KINETIC ANALYSIS. Available from: [Link]
Differential Scanning Calorimetry | DSC | Franklin, OH - Kinetica, Inc. Available from: [Link]
Isoconversional Analysis - GeoIsoChem. Available from: [Link]
On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed. Available from: [Link]
Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations - RSC Publishing. Available from: [Link]
Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? - MDPI. Available from: [Link]
Thermochemical Analysis of Improvised Energetic Materials by Laser-Heating Calorimetry - PMC. Available from: [Link]
Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications - Longdom Publishing. Available from: [Link]
Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole - ResearchGate. Available from: [Link]
Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 - Intertek. Available from: [Link]
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development - ACS Publications. Available from: [Link]
Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H- 1,2,4-triazol-3-amine - Scirp.org. Available from: [Link]
Oxadiazole Alliance with an Aminodinitrophenyl Scaffold: En Route to Heat-Resistant Friction-Insensitive Energetic Materials | Organic Letters - ACS Publications. Available from: [Link]
Thermal Stability Characteristics of Nitroaromatic Compounds. - DTIC. Available from: [Link]
Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Available from: [Link]
Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. Available from: [Link]
Synthesis and Investigation of Advanced Energetic Materials Based on Bispyrazolylmethanes - PubMed. Available from: [Link]
Thermal Decomposition Kinetics and Decomposition Mechanism of (Dinitropyrazolyl)Azoxyfurazanes | Request PDF - ResearchGate. Available from: [Link]
Non-isothermal crystallization of DNTF: I. Crystallization kinetics in HMX - ResearchGate. Available from: [Link]
Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116) (Technical Report) | OSTI.GOV. Available from: [Link]
Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - MDPI. Available from: [Link]
Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC. Available from: [Link]
Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). Available from: [Link]
Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PubMed. Available from: [Link]
Thermochemical properties and non-isothermal decomposition reaction kinetics of 3,4-dinitrofurazanfuroxan (DNTF) - PubMed. Available from: [Link]
The 4-Amino-3,5-Dinitrophenyl Scaffold in Advanced Molecular Design: Electronic, Steric, and Pharmacological Profiling
Executive Summary The 4-amino-3,5-dinitrophenyl (ADNP) group is a highly specialized structural motif utilized across advanced molecular design, ranging from the development of hypoxia-activated prodrugs (HAPs) in oncolo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-amino-3,5-dinitrophenyl (ADNP) group is a highly specialized structural motif utilized across advanced molecular design, ranging from the development of hypoxia-activated prodrugs (HAPs) in oncology to the synthesis of friction-insensitive energetic materials. Characterized by a profound "push-pull" pi-electron system and extreme steric crowding, the ADNP scaffold presents unique physicochemical properties.
This technical guide dissects the causality behind the electronic and steric behaviors of the ADNP group. By understanding the delicate balance between Steric Inhibition of Resonance (SIR) and intramolecular hydrogen bonding, drug development professionals can predictably modulate molecular pharmacokinetics, metabolic stability, and target-binding affinity.
Mechanistic Foundations: Electronic and Steric Interplay
The unique reactivity and stability of the ADNP scaffold stem from the antagonistic relationship between its substituents. The core is defined by a central aromatic ring substituted with a para-amino group (-NH₂) and two meta-nitro groups (-NO₂).
The Electronic "Push-Pull" System
The nitro groups exert a powerful electron-withdrawing effect via both induction (-I) and resonance (-R). Conversely, the amino group acts as a strong electron donor via resonance (+R). This creates a highly polarized, electron-deficient aromatic ring. Because the ring is stripped of electron density, it becomes highly resistant to electrophilic metabolic attack (such as CYP450-mediated oxidation), making it an excellent bioisostere for stabilizing labile pharmacophores[1].
Steric Inhibition of Resonance (SIR) vs. Intramolecular Hydrogen Bonding
The physical bulk of the two nitro groups at the 3 and 5 positions creates severe steric hindrance around the 4-amino group.
Steric Inhibition of Resonance (SIR): If the amino group is substituted (e.g., -NHR or -NR₂), the steric clash with the flanking oxygen atoms of the nitro groups forces the amine's lone pair out of coplanarity with the aromatic pi-system. This structural twist abruptly terminates the +R effect, drastically altering the molecule's dipole moment and basicity.
Intramolecular Hydrogen Bonding: In an unsubstituted primary amine (-NH₂), the steric clash is mitigated by strong intramolecular hydrogen bonds between the amine protons and the adjacent nitro oxygens. This thermodynamic stabilization locks the molecule into a planar conformation, preserving the +R donation and contributing to the exceptional thermal stability observed in ADNP-based energetic materials[2].
Logical relationship between electronic push-pull dynamics and steric constraints in the ADNP scaffold.
Quantitative Data: Electronic and Steric Parameters
To predictably design ADNP-containing molecules, researchers rely on established Hammett constants (
σ
) and Charton steric parameters (
ν
). The extreme electron withdrawal of the dual nitro groups drops the pKa of the central amine to near zero, rendering it entirely non-basic under physiological conditions.
Table 1: Electronic and Steric Parameters of ADNP Substituents
The most prominent application of the dinitrophenyl system in modern pharmacology is in the design of Hypoxia-Activated Prodrugs (HAPs), such as the clinical candidate PR-104[3].
The Bioreductive "Electronic Flip" Mechanism
In well-oxygenated (normoxic) healthy tissues, the ADNP scaffold is chemically inert. The strong electron-withdrawing nature of the nitro groups deactivates the attached payload (e.g., a nitrogen mustard), preventing systemic toxicity.
However, solid tumors often feature severe hypoxia. In these low-oxygen microenvironments, specific enzymes—such as human aldo-keto reductase 1C3 (AKR1C3) or bacterial nitroreductases (e.g., E. coli NfsB used in Gene-Directed Enzyme Prodrug Therapy, GDEPT)—catalyze the reduction of one or both -NO₂ groups to an amine (-NH₂) or hydroxylamine (-NHOH)[4].
This reduction triggers a massive electronic flip . The substituent changes from strongly electron-withdrawing (
σm
= +0.71) to strongly electron-donating (
σm
= -0.16). This sudden influx of electron density into the aromatic ring triggers a self-immolative cascade, expelling the active chemotherapeutic payload directly into the tumor.
Bioreductive activation pathway of ADNP-based hypoxia-activated prodrugs (HAPs).
Experimental Workflows: Self-Validating Systems
To successfully incorporate the ADNP scaffold into a drug candidate, chemists typically utilize Nucleophilic Aromatic Substitution (SNAr). The extreme electron deficiency of the dinitro-aromatic ring makes it an ideal electrophile. The following protocol is designed as a self-validating system—visual and spectroscopic feedback loops are built into the methodology to ensure causality and confirm success at each step.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Objective: Conjugate a primary amine payload to a 1-halo-3,5-dinitrobenzene precursor to yield an ADNP derivative.
Preparation of the Electrophile: Dissolve 1-fluoro-3,5-dinitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Causality: Fluoride is the optimal leaving group for SNAr due to its high electronegativity, which maximizes the electrophilicity of the ipso-carbon.
Nucleophilic Addition: Add the primary amine payload (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C.
Visual Validation (The Meisenheimer Complex): Upon addition, observe an immediate color shift to deep red/orange. Self-Validation: This color change confirms the formation of the resonance-stabilized Meisenheimer complex. If the solution remains pale, the nucleophilic attack has failed (likely due to steric hindrance on the amine).
Reaction Progression: Warm the reaction to room temperature and stir for 4 hours. The color will gradually shift to a bright yellow/orange as the fluoride leaving group is expelled and aromaticity is restored.
Isolation: Quench the reaction with ice water, inducing precipitation of the highly hydrophobic ADNP product. Filter and wash with cold water to remove DMF and DIPEA salts.
To confirm that the synthesized ADNP derivative exhibits the correct electronic and steric profile, perform the following validations:
¹H-NMR Meta-Proton Shift: In the ¹H-NMR spectrum (DMSO-d6), locate the two aromatic protons at the 2 and 6 positions.
Validation: In the starting material, these protons appear highly deshielded (e.g., ~8.8 ppm). Upon successful substitution with an amine, the +R donation of the new -NHR group shields these protons, shifting them upfield to ~8.1 - 8.3 ppm.
Conformational Analysis (NOESY): Utilize 2D NOESY NMR to verify the presence of intramolecular hydrogen bonding. Cross-peaks between the amine proton (-NH) and the adjacent aromatic protons confirm the planar, locked conformation.
Self-validating experimental workflow for the SNAr synthesis of ADNP derivatives.
References
Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues as Aminoacyl-tRNA Synthetase Inhibitors
Source: MDPI
URL:[https://www.mdpi.com/article/10.3390/molecules25204793]
Oxadiazole Alliance with an Aminodinitrophenyl Scaffold: En Route to Heat-Resistant Friction-Insensitive Energetic Materials
Source: Organic Letters - ACS Publications
URL:[https://pubs.acs.org/doi/10.1021/acs.orglett.5b02446]
Hypoxia-activated prodrugs and redox-responsive nanocarriers
Source: PMC - NIH
URL:[https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5565407/]
An In-Depth Technical Guide to the Molecular Weight and Exact Mass Properties of 4-Amino-3,5-dinitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the fundamental physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA), a molecule of signific...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA), a molecule of significant interest in pharmaceutical and biomedical research.[1][2] As a Senior Application Scientist, this document synthesizes technical data with practical insights to facilitate a deeper understanding and application of this compound in research and development.
Introduction to 4-Amino-3,5-dinitrobenzoic Acid (ADBA)
4-Amino-3,5-dinitrobenzoic acid is an aromatic amino acid that serves as a valuable building block in medicinal chemistry and materials science.[3] Its structure, featuring an amino group and two nitro groups on a benzoic acid backbone, imparts unique chemical and physical characteristics. Understanding the precise molecular weight and exact mass of ADBA is a critical first step in its characterization, influencing everything from reaction stoichiometry to high-resolution analytical techniques.
Core Physicochemical Properties: Molecular Weight and Exact Mass
The molecular weight and exact mass are two of the most fundamental and frequently utilized properties of a molecule. While often used interchangeably in general laboratory parlance, they are distinct concepts with specific applications.
Molecular Weight (Average Mass)
The molecular weight of a compound is the weighted average of the masses of its constituent isotopes. It is calculated using the standard atomic weights of the elements as found on the periodic table. This value is crucial for routine laboratory work, such as preparing solutions of a specific molarity and calculating reaction yields.
Exact Mass (Monoisotopic Mass)
The exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry, where it is used for the precise identification of compounds and the elucidation of their elemental composition.
The key physicochemical properties of 4-Amino-3,5-dinitrobenzoic acid are summarized in the table below:
Experimental Determination of Molecular Weight and Exact Mass
High-resolution mass spectrometry is the definitive technique for the experimental determination of a molecule's exact mass. The following protocol outlines a general workflow for the analysis of 4-amino-3,5-dinitrobenzoic acid using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[5]
Experimental Protocol: High-Resolution Mass Spectrometry of ADBA
Objective: To accurately determine the exact mass of 4-amino-3,5-dinitrobenzoic acid.
Methodology:
Sample Preparation:
Accurately weigh approximately 1 mg of 4-amino-3,5-dinitrobenzoic acid.
Dissolve the sample in a suitable solvent, such as methanol or a mixture of water and acetonitrile, to a final concentration of 1 µg/mL.
The sample solution may be filtered through a 0.22 µm syringe filter to remove any particulate matter.
Instrumentation and Analysis:
Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
Acquire mass spectra in negative ion mode, as the carboxylic acid moiety is readily deprotonated.
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal for the deprotonated molecule [M-H]⁻.
Data Acquisition and Processing:
Acquire data in full scan mode over a mass-to-charge ratio (m/z) range that includes the expected value for the [M-H]⁻ ion (approximately m/z 226).
Process the raw data using the instrument's software to obtain the accurate mass of the [M-H]⁻ ion.
The software will perform a centroiding algorithm on the peak to determine its precise m/z value.
Mass Confirmation and Elemental Composition:
Compare the experimentally determined exact mass of the [M-H]⁻ ion to the theoretically calculated exact mass (226.0101 Da).
The high mass accuracy of the instrument allows for the confirmation of the elemental composition (C7H4N3O6)⁻.
The following diagram illustrates the general workflow for this experimental procedure.
Caption: Workflow for the determination of the exact mass of ADBA via high-resolution mass spectrometry.
Broader Physicochemical Context
Beyond its mass, other physicochemical properties of ADBA are crucial for its application. The compound has a logarithmic octanol/water partition coefficient (Log P) of -1.50, indicating its hydrophilic nature.[1][2] It is also significantly more soluble in water than in n-octanol.[1][2] These properties are critical predictors of its behavior in biological systems, including absorption and distribution.[1][2]
Conclusion
A precise understanding of the molecular weight and exact mass of 4-amino-3,5-dinitrobenzoic acid is fundamental to its effective use in scientific research and drug development. This guide has provided a detailed overview of these core properties, along with a practical protocol for their experimental determination. By integrating this knowledge, researchers can ensure the accuracy and reliability of their work with this important chemical entity.
References
Some physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA) - PubMed. [Link]
Some physicochemical properties of 4-amino-3,5-dinitrobenzoic acid (ADBA) | Request PDF. [Link]
Oxadiazole Alliance with an Aminodinitrophenyl Scaffold: En Route to Heat-Resistant Friction-Insensitive Energetic Materials | Organic Letters - ACS Publications. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & ProtocolTarget Audience: Researchers, Materials Scientists, and Drug Development Professionals
Focus: High-Energy-Density Materials (HEDMs) and Antimycobacterial Pharmacophores
Executive Summary & Mechanistic Rationale
The synthesis of 4-amino-3,5-dinitrophenyl linked oxadiazoles represents a critical intersection between advanced energetic materials and pharmaceutical drug development. This specific molecular scaffold combines the oxygen balance of a dinitroaniline moiety with the thermal stability and nitrogen richness of an oxadiazole ring.
Causality in Scaffold Design:
The 4-amino-3,5-dinitrophenyl group is strategically utilized for its extensive intra- and intermolecular hydrogen-bonding capabilities. The amino group acts as a robust hydrogen bond donor, while the nitro groups serve as acceptors. This network significantly increases the crystal lattice energy, directly translating to higher density (up to 1.74 g/cm³) and exceptional thermal stability (up to 251 °C) . Crucially, this hydrogen-bonding network dampens mechanical stimuli, rendering the materials highly insensitive to friction and impact—a paramount safety feature for energetic materials. In drug development, this same scaffold mimics potent pharmacophores that exhibit profound antitubercular activity by disrupting mycobacterial cell wall biosynthesis via DprE1 inhibition .
Causality in Synthetic Strategy:
The 1,2,4-oxadiazole linker is synthesized via the cyclocondensation of an amidoxime with an activated carboxylic acid. 1,1'-Carbonyldiimidazole (CDI) is the coupling agent of choice. Unlike carbodiimides (e.g., DCC or EDCI) which leave difficult-to-remove urea byproducts, CDI activates the carboxylic acid to an acylimidazole, releasing only CO₂ and imidazole. The in situ generated imidazole acts as a mild base, facilitating the subsequent cyclodehydration without the need for additional harsh alkaline reagents that could degrade the dinitroaromatic system .
Synthetic Workflow
Figure 1: Synthetic workflow for 4-amino-3,5-dinitrophenyl linked 1,2,4-oxadiazoles.
Step-by-Step Experimental Protocol
Safety Note: While the final 4-amino-3,5-dinitrophenyl linked oxadiazoles are reported as friction-insensitive, all dinitroaromatic compounds must be treated as potential energetic materials. Use Teflon or ceramic spatulas (avoid metal), and perform all heated cyclodehydrations behind a blast shield.
Phase 1: Synthesis of 4-Amino-3,5-dinitrobenzamidoxime
Preparation: Suspend 4-amino-3,5-dinitrobenzonitrile (10.0 mmol, 1.0 eq) in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
Reagent Addition: Add hydroxylamine hydrochloride (15.0 mmol, 1.5 eq) followed by sodium bicarbonate (NaHCO₃) (15.0 mmol, 1.5 eq).
Causality: NaHCO₃ is specifically chosen as a weak base to liberate free hydroxylamine. Stronger bases (like NaOH) risk base-catalyzed hydrolysis of the nitrile or nucleophilic aromatic substitution of the activated nitro groups.
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 4–6 hours.
Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Filter the resulting bright yellow/orange precipitate, wash with cold water, and dry under a vacuum.
Validation Checkpoint 1 (Self-Validating System):
Perform Thin Layer Chromatography (TLC) using Dichloromethane:Methanol (9:1). The high-R_f nitrile spot must be completely consumed. Validate via FT-IR spectroscopy: The protocol is successful when the sharp C≡N stretch at ~2230 cm⁻¹ disappears, replaced by broad O-H and N-H stretches between 3300–3500 cm⁻¹.
Phase 2: CDI-Mediated Coupling and Cyclodehydration
Activation: In a dry, argon-flushed flask, dissolve the desired carboxylic acid (e.g., 1,2,5-oxadiazole-3-carboxylic acid) (11.0 mmol, 1.1 eq) in 20 mL of anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF is utilized because the highly polar, hydrogen-bonded energetic intermediates are virtually insoluble in standard ethereal solvents (like THF or ether).
Causality: Portion-wise addition controls the effervescence of CO₂ gas, preventing solvent bump.
Validation Checkpoint 2 (Self-Validating System):
The physical cessation of CO₂ bubbling serves as a visual, self-validating indicator that the acylimidazole intermediate has fully formed. Do not proceed to the next step until all outgassing has stopped (typically 30–45 minutes).
O-Acylation: Add the 4-amino-3,5-dinitrobenzamidoxime (10.0 mmol, 1.0 eq) from Phase 1 to the activated mixture. Stir at room temperature for 2 hours to form the O-acylamidoxime intermediate.
Cyclodehydration: Attach a reflux condenser and heat the reaction mixture to 110 °C for 3–4 hours.
Causality: Heating drives the cyclodehydration. The imidazole byproduct generated during the CDI activation acts as an in situ mild base catalyst for this ring closure, eliminating the need to add external bases like Triethylamine (TEA), which could cause unwanted side reactions with the dinitroaromatic system.
Phase 3: Isolation and Purification
Precipitation: Cool the reaction mixture to room temperature and pour it slowly into 200 mL of vigorously stirred crushed ice/water.
Filtration: Collect the precipitated solid via vacuum filtration. Wash sequentially with water (3 × 50 mL) and cold ethanol (20 mL).
Recrystallization: Recrystallize from a suitable solvent mixture (e.g., DMF/Water or hot Acetonitrile) to yield the pure 4-amino-3,5-dinitrophenyl linked 1,2,4-oxadiazole.
Validation Checkpoint 3 (Self-Validating System):
Analyze the final product via ¹³C NMR. The system is validated when the amidoxime C=N carbon signal (~150 ppm) disappears, and the distinct 1,2,4-oxadiazole ring carbons appear at approximately 168 ppm (C3) and 175 ppm (C5).
Quantitative Data Presentation
The following table summarizes the physicochemical and energetic properties of the synthesized 4-amino-3,5-dinitrophenyl linked oxadiazoles, demonstrating their dual utility based on recent literature data.
Property
1,2,5-Oxadiazole-Linked 4-Amino-3,5-Dinitrophenyl
3,5-Dinitrophenyl-1,3,4-Oxadiazol-2-Amine
Primary Application
Energetic Material (HEDM)
Antimycobacterial Agent
Density (g/cm³)
1.66 – 1.74
~1.65
Enthalpy of Formation (kJ/mol)
+17 to +572
N/A (Bioactive focus)
Detonation Velocity (km/s)
6.9 – 7.2
N/A
Thermal Stability (T_d, °C)
Up to 251 °C
> 200 °C
Friction Sensitivity
Completely Insensitive (>360 N)
Insensitive
References
Deltsov, I. D., Vinogradov, D. B., Monogarov, K. A., & Fershtat, L. L. (2025). Oxadiazole Alliance with an Aminodinitrophenyl Scaffold: En Route to Heat-Resistant Friction-Insensitive Energetic Materials. Organic Letters, 27(39), 11033-11037.[Link] [1]
Karabanovich, G., et al. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLOS One.[Link] [2]
Clapp, L. B., & related authors. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. Beilstein Journal of Organic Chemistry, 9, 259.[Link] [3]
Application
Application Note: Advanced NMR Characterization of 4-Amino-3,5-Dinitrophenyl and Related Scaffolds
Executive Summary The 4-amino-3,5-dinitrophenyl moiety—and its heterocyclic analogs such as 4-amino-3,5-dinitropyrazole (ADNP)—is a highly privileged structural motif. It is extensively utilized in the development of ins...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-amino-3,5-dinitrophenyl moiety—and its heterocyclic analogs such as 4-amino-3,5-dinitropyrazole (ADNP)—is a highly privileged structural motif. It is extensively utilized in the development of insensitive high-energy density materials (HEDMs) due to its exceptional thermal stability, as well as in pharmaceutical chemistry for synthesizing targeted kinase inhibitors and benzimidazole precursors[1][2][3].
Characterizing this scaffold via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of multiple quadrupolar nitrogen nuclei (
14
N), extreme electron-withdrawing effects, and complex intra-/intermolecular hydrogen bonding networks require significant deviations from standard NMR acquisition parameters. This application note provides a causality-driven, self-validating protocol for the precise structural elucidation of highly substituted dinitrophenyl and dinitropyrazole systems.
Structural Dynamics & NMR Causality
To successfully acquire and interpret NMR spectra for 4-amino-3,5-dinitrophenyl derivatives, one must first understand the physical chemistry governing the molecule's behavior in a magnetic field.
The "Push-Pull" Electronic System
The scaffold features a strong electron-donating amino group (
−NH2
) flanked by two powerful electron-withdrawing nitro groups (
−NO2
). This creates a highly polarized "push-pull" aromatic system. Consequently, the electron density is pulled away from the ring carbons attached to the nitro groups, heavily deshielding them in
13
C NMR. Conversely, the
C−NH2
bond acquires significant double-bond character.
Quadrupolar Broadening and Relaxation Challenges
The
14
N nucleus has a nuclear spin of
I=1
and possesses a quadrupole moment. This facilitates rapid, non-radiative relaxation of nearby carbon nuclei (specifically the
C−NO2
and
C−NH2
quaternary carbons). Because these carbons also lack directly attached protons, they do not benefit from the Nuclear Overhauser Effect (NOE) and exhibit exceptionally long
T1
relaxation times. Under standard
13
C NMR parameters, these critical quaternary carbon signals often broaden into the baseline and become invisible.
Hydrogen Bonding Networks
The amino protons engage in strong intramolecular hydrogen bonding with the adjacent nitro oxygens[2]. This interaction restricts the free rotation of the amino group and heavily influences the crystalline packing of the material[2]. In non-polar solvents (e.g.,
CDCl3
), these molecules form massive intermolecular aggregates, rendering them virtually insoluble. Therefore, a strongly hydrogen-bond-accepting solvent is mandatory for NMR analysis.
Quantitative Data: Reference Chemical Shifts
The following table summarizes the expected chemical shift ranges for the 4-amino-3,5-dinitrophenyl and 4-amino-3,5-dinitropyrazole scaffolds in DMSO-
d6
, synthesized from empirical data[1][3][4].
Nucleus
Functional Group / Position
Typical Chemical Shift (
δ
, ppm)
Multiplicity / Line Shape
Causality / Notes
1
H
−NH2
(Amino protons)
6.60 – 7.95
Broad singlet (bs)
Shift is highly dependent on H-bonding and solvent exchange rate[1][4].
The following step-by-step methodology is designed as a self-validating system . Each phase includes a validation checkpoint to ensure data integrity before proceeding to more time-consuming multidimensional acquisitions.
Objective: Disrupt intermolecular aggregation and prevent proton exchange.
Weighing: Transfer 20–25 mg of the analyte into a clean glass vial.
Solvation: Add 0.6 mL of strictly anhydrous Dimethyl Sulfoxide-
d6
(DMSO-
d6
).
Causality: DMSO-
d6
acts as a potent hydrogen-bond acceptor, breaking down the rigid intermolecular networks that cause insolubility[1][2]. Anhydrous conditions are critical; trace water will facilitate rapid chemical exchange with the
−NH2
protons, broadening their signal and preventing accurate integration.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity.
Protocol B: 1D
1
H NMR & Self-Validation Check
Objective: Confirm purity and evaluate proton exchange dynamics.
Acquisition: Acquire a standard 1D
1
H spectrum (400 or 600 MHz, 16–32 scans,
D1
= 2 seconds).
Validation Checkpoint: Integrate the broad singlet corresponding to the
−NH2
group (typically
δ
6.60–7.95) against the aromatic backbone[4].
System Response: If the
−NH2
integration is
<1.8
(relative to expected), rapid exchange with residual water is occurring. Corrective Action: Discard the sample, dry the compound under vacuum, and prepare a fresh sample using a newly opened ampoule of DMSO-
d6
.
Protocol C: 1D
13
C NMR with Paramagnetic Relaxation Enhancement
Objective: Resolve the "invisible"
C−NO2
quaternary carbons.
Initial Acquisition: Run a 1D
13
C NMR with an extended relaxation delay (
D1
= 5–8 seconds) to account for the lack of NOE on the heavily substituted ring.
Validation Checkpoint: Inspect the baseline between 128.0 and 144.0 ppm.
System Response: If the
C−NO2
signals are indistinguishable from baseline noise due to quadrupolar broadening, proceed to Step 3.
Paramagnetic Doping: Add 0.05 M Chromium(III) acetylacetonate (
Cr(acac)3
) directly to the NMR tube[1].
Causality:
Cr(acac)3
is a paramagnetic relaxation agent. The unpaired electrons of the Cr(III) ion provide a highly efficient, alternative dipole-dipole relaxation pathway for the quaternary carbons. This drastically shortens their
T1
relaxation time, allowing the signal to build up rapidly between scans without being washed out by the
14
N quadrupole moment[1].
Re-Acquisition: Re-run the
13
C NMR (inverse-gated decoupling is recommended if quantitative integration is required).
Protocol D: 2D
1
H-
15
N HMBC
Objective: Unambiguously map the nitrogen heteroatoms without the sensitivity penalty of direct
15
N detection.
Setup: Configure a 2D
1
H-
15
N Heteronuclear Multiple Bond Correlation (HMBC) experiment.
Parameters: Optimize the long-range coupling constant (
JN−H
) to ~5 Hz.
Causality: Direct
15
N observation is notoriously insensitive due to its low natural abundance (0.37%) and negative gyromagnetic ratio. HMBC bypasses this by leveraging the strong equilibrium magnetization of the highly abundant
1
H nuclei on the
−NH2
group. The magnetization is transferred through scalar bonds to the
15
N nucleus, revealing the amino nitrogen shift at ~ -317 ppm with vastly superior signal-to-noise ratio[1].
Workflow Visualization
The following decision tree illustrates the autonomous, self-validating workflow for characterizing these complex energetic and pharmaceutical scaffolds.
NMR characterization workflow for highly substituted 4-amino-3,5-dinitrophenyl derivatives.
References
Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). SciSpace.
Synthesis and Small-scale Performance Characterization of New Insensitive Energetic Compounds. IMEMG.
Oxadiazole Alliance with an Aminodinitrophenyl Scaffold: En Route to Heat-Resistant Friction-Insensitive Energetic M
Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues as Aminoacyl-tRNA Synthetase Inhibitors. MDPI.
Technical Support Center: Optimizing 4-Amino-3,5-Dinitrophenyl Synthesis Pathways
Welcome to the Technical Support Center for energetic materials and pharmaceutical intermediate synthesis. The 4-amino-3,5-dinitrophenyl scaffold is notoriously challenging to synthesize with high yields due to the delic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for energetic materials and pharmaceutical intermediate synthesis. The 4-amino-3,5-dinitrophenyl scaffold is notoriously challenging to synthesize with high yields due to the delicate balance required between activating the aromatic ring and preventing over-reaction or decomposition.
This guide provides researchers and drug development professionals with mechanistic causality, self-validating protocols, and targeted troubleshooting for the two primary synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS) .
Mechanistic Pathways & Causality
Understanding the causality behind reagent and solvent choices is critical for optimizing yield. The synthesis of 4-amino-3,5-dinitrophenyl derivatives generally follows one of two divergent pathways depending on the starting material.
The SNAr Pathway: When starting with a 4-halo-3,5-dinitroarene (such as 4-chloro-3,5-dinitrobenzoic acid), the two nitro groups at the 3 and 5 positions withdraw electron density via inductive and resonance effects, leaving the C4 position highly electrophilic. Aqueous ammonia acts as the nucleophile. Methanol is specifically chosen as the solvent because its polar protic nature stabilizes the negatively charged Meisenheimer complex intermediate, routinely achieving yields up to 98%[1]. Similar SNAr pathways are used to synthesize derivatives like (4-amino-3,5-dinitrophenyl)-methanol[2].
The VNS Pathway: When starting with a 3,5-dinitroarene lacking a halogen leaving group, direct C-H amination is achieved via Vicarious Nucleophilic Substitution. 1,1,1-Trimethylhydrazinium iodide (TMHI) is deployed as a highly reactive aminating reagent[3]. TMHI carries a built-in leaving group (trimethylamine). A polar aprotic solvent like DMSO is mandatory because it highly solvates the potassium cation of the base (t-BuOK), leaving the tert-butoxide anion "naked" and sufficiently basic to deprotonate TMHI, forming the active trimethylammonium imide nucleophile[4].
Mechanistic divergence: SNAr vs. VNS pathways for 4-amino-3,5-dinitrophenyl synthesis.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Observable physical changes at each step confirm the mechanistic progression of the reaction.
Protocol A: SNAr Amination of 4-Chloro-3,5-dinitrobenzoic Acid
Dissolution: Suspend 4-chloro-3,5-dinitrobenzoic acid (1.0 eq) in methanol (5 volumes).
Self-Validation Check: The initial cloudy suspension will rapidly dissolve into a deep yellow/orange homogeneous solution. This confirms the formation of the soluble ammonium carboxylate salt and the initiation of nucleophilic attack.
Thermal Activation: Reflux the mixture for 3 hours. The thermal energy is required to overcome the steric hindrance imposed by the two bulky ortho-nitro groups.
Isolation: Evaporate the methanol under reduced pressure. Resuspend the solid residue in distilled water and acidify with 1M HCl to pH 2.
Self-Validation Check: A copious yellow precipitate will immediately crash out of solution, validating the protonation of the carboxylate and the successful recovery of the free acid[1].
Purification: Filter the precipitate and wash with distilled water until the washings test pH neutral.
Protocol B: VNS Amination of 3,5-Dinitroarenes using TMHI
Preparation: Dissolve the 1-substituted-3,5-dinitrobenzene (1.0 eq) and TMHI (1.1 eq) in anhydrous DMSO under an inert argon atmosphere.
Base Addition: Cool the system to 20 °C. Add potassium tert-butoxide (t-BuOK, 2.5 eq) dropwise.
Self-Validation Check: The solution will instantly turn deep red. This intense color change is direct evidence of the stable σ-adduct formation[3].
Elimination Phase: Stir the mixture for 2 to 4 hours at room temperature.
Self-Validation Check: The evolution of trimethylamine gas (detectable by a distinct fishy odor and a basic shift on wet pH paper held above the flask) confirms the base-mediated elimination step is actively restoring aromaticity[4].
Quenching: Pour the reaction mixture onto acidic ice-water (pH 3). The sudden shift in polarity and pH precipitates the target aminated product.
Recovery: Filter, wash thoroughly with cold water to remove DMSO, and air dry.
Quantitative Yield & Parameter Optimization
The table below summarizes the optimal parameters and expected quantitative outcomes for both pathways, allowing for quick comparison when designing your workflow.
Direct C-H amination, bypasses the need for a halogenated precursor.
Troubleshooting Guides & FAQs
Q1: Why is my SNAr amination stalling at 50% conversion despite using excess ammonia?A: Stalling in the SNAr of 4-halo-3,5-dinitroarenes is rarely an electronic issue, as the two nitro groups provide extreme activation. The causality is usually physical: the intermediate ammonium salt of the starting material precipitates out of the methanolic solution, trapping unreacted precursor inside the solid matrix.
Actionable Fix: Increase the solvent volume or add a small co-solvent ratio of water to maintain a completely homogeneous reaction mixture before initiating the reflux phase.
Q2: During VNS with TMHI, I observe a black, tarry mixture instead of a deep red solution. What went wrong?A: A black, intractable mixture indicates base-mediated decomposition or polymerization of the dinitroarene, rather than the controlled formation of the σ-adduct. This occurs if the strong base (t-BuOK) attacks the aromatic ring directly before TMHI is deprotonated.
Actionable Fix: Ensure TMHI and the substrate are fully dissolved in anhydrous DMSO before the dropwise addition of the base. Strictly maintain the temperature at or below 20 °C; elevated temperatures in DMSO with strong bases rapidly degrade polynitroarenes[4].
Q3: My VNS reaction yielded a mixture of mono-aminated and di-aminated products. How do I control regioselectivity?A: Double amination occurs if an excess of TMHI is used, particularly with highly electron-deficient substrates (e.g., 1,3,5-trinitrobenzene yielding 2,4-diamino-1,3,5-trinitrobenzene)[4].
Actionable Fix: Strictly control the stoichiometry of TMHI to exactly 1.0 - 1.1 equivalents. Ensure the base is added slowly to prevent localized concentration spikes that drive secondary amination.
Q4: What is the best way to purify highly polar 4-amino-3,5-dinitrophenyl products?A: The alternating amino and nitro groups form extensive intermolecular hydrogen-bonding networks, drastically reducing solubility in standard organic solvents (like dichloromethane or ethyl acetate) and causing streaking on silica gel columns.
Actionable Fix: Avoid column chromatography. Exploit their acid-base properties instead. For carboxylic acid derivatives, use alkaline dissolution followed by acidic precipitation. For neutral derivatives, recrystallize from strongly hydrogen-bond-accepting solvents like DMSO/water mixtures, methanol, or butyl acetate[5].
References
Pagoria, P. F., et al. "1,1,1-Trimethylhydrazinium Iodide: A Novel, Highly Reactive Reagent for Aromatic Amination via Vicarious Nucleophilic Substitution of Hydrogen." Journal of Organic Chemistry, 1996. Source: organic-chemistry.org / ACS. URL:[Link]
MDPI. "Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues as Aminoacyl-tRNA Synthetase Inhibitors." Molecules, 2020. Source: mdpi.com. URL:[Link]
OSTI.GOV. "Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116)." Source: osti.gov. URL:[Link]
Technical Support Center: Troubleshooting Incomplete Conversion in 4-Amino-3,5-dinitrophenyl Functionalization
Welcome to the technical support center for the functionalization of 4-amino-3,5-dinitrophenyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering cha...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the functionalization of 4-amino-3,5-dinitrophenyl compounds. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with incomplete conversions in their synthetic routes. Here, we will delve into the common pitfalls and provide actionable troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my diazotization of 4-amino-3,5-dinitroaniline incomplete?
A1: Incomplete diazotization is a common issue. The stability of the diazonium salt is highly dependent on temperature and the nature of the counterion.[1][2] The two strongly electron-withdrawing nitro groups on the phenyl ring decrease the nucleophilicity of the amino group, making the initial nitrosation step more challenging.[1] Ensure that the reaction is carried out at a strictly controlled low temperature (typically 0-5 °C) and that the nitrous acid is generated in situ using a slight excess of sodium nitrite and a strong acid.[2][3][4]
Q2: I am observing the formation of multiple colored byproducts in my Sandmeyer-type reaction. What could be the cause?
A2: The formation of colorful byproducts often indicates decomposition of the diazonium salt or unwanted side reactions.[5] Aryl diazonium salts can undergo a variety of reactions, and their stability is influenced by the counterion and temperature.[1][3] If the temperature is not sufficiently low, the diazonium salt can decompose, leading to a mixture of products. Additionally, the presence of excess nitrite can lead to the formation of nitroso compounds, which can be colored.
Q3: My nucleophilic aromatic substitution (SNAr) reaction on a 4-halo-3,5-dinitrophenyl derivative is sluggish. How can I improve the conversion?
A3: The reactivity in SNAr reactions is influenced by the nature of the leaving group, the nucleophile, and the solvent.[6][7][8] While the two nitro groups strongly activate the ring towards nucleophilic attack, a poor leaving group or a weak nucleophile can result in slow reaction rates.[8][9] Consider using a more reactive leaving group (F > Cl > Br > I for activated systems) or a stronger nucleophile.[6] The choice of solvent can also play a crucial role; polar aprotic solvents like DMSO or DMF are often preferred.[7]
In-Depth Troubleshooting Guide
Issue 1: Low Yield of Diazotized Product and Presence of Starting Material
Observation: TLC or HPLC analysis of the reaction mixture shows a significant amount of the starting 4-amino-3,5-dinitrophenyl compound remaining after the diazotization step.
Potential Causes & Solutions
Potential Cause
Explanation
Recommended Action
Insufficient Acid
A strong acidic medium is crucial for the in situ generation of the nitrosonium ion (NO+), the active electrophile in diazotization.[3][10] An inadequate amount of acid will lead to incomplete formation of nitrous acid from sodium nitrite.
Use at least 2.5-3 equivalents of a strong, non-nucleophilic acid (e.g., H2SO4, HBF4). One equivalent is consumed by the amino group, one reacts with sodium nitrite, and the excess maintains the acidic environment.
Inadequate Nitrite Concentration
An insufficient amount of sodium nitrite will result in incomplete conversion of the primary amine to the diazonium salt.
Use a slight excess of sodium nitrite (e.g., 1.1-1.2 equivalents) to ensure complete reaction. Add the sodium nitrite solution slowly to the cooled amine solution to maintain temperature control.
Temperature Too High
Aromatic diazonium salts, especially those with electron-withdrawing groups, can be unstable and decompose at elevated temperatures.[1][2]
Maintain a strict temperature range of 0-5 °C throughout the addition of sodium nitrite and for a short period afterward to ensure complete diazotization before proceeding to the next step.[2][4]
Poor Solubility of Starting Material
If the 4-amino-3,5-dinitrophenyl compound is not fully dissolved, it will not be available to react with the nitrous acid.
Ensure the starting material is completely dissolved in the acidic solution before cooling and adding the sodium nitrite. If solubility is an issue, consider using a co-solvent system, but be mindful of its reactivity with nitrous acid.
Diagnostic Workflow for Incomplete Diazotization
Caption: Troubleshooting workflow for incomplete diazotization.
Issue 2: Formation of Undesired Side Products
Observation: The crude product mixture contains significant impurities, which may be colored, in addition to the desired product and starting material.
Common Side Reactions and Mitigation Strategies
Side Reaction
Mechanism
Mitigation Strategy
Phenol Formation
The diazonium group can be displaced by water, especially at higher temperatures, to form the corresponding phenol.[4]
Strictly maintain low temperatures (0-5 °C) during the diazotization and subsequent reaction. Use the diazonium salt solution immediately after preparation.[3]
Azo Coupling
The diazonium salt can act as an electrophile and couple with unreacted starting amine or other electron-rich species present in the reaction mixture to form colored azo compounds.[11]
Ensure a slight excess of nitrous acid to fully consume the starting amine. Add the amine solution to the acid to ensure it is always in an acidic environment, which protonates the free amine and deactivates it towards coupling.
Reduction of Nitro Groups
Depending on the subsequent reaction conditions (e.g., certain Sandmeyer reagents), one or both of the nitro groups can be reduced to amino groups, leading to a mixture of products.[12][13][14]
Carefully select the reagents for the subsequent step. For example, in a Sandmeyer reaction, use fresh, high-purity copper(I) salts.[15] If partial reduction is desired, specific reducing agents and conditions must be employed.[13][16]
Decomposition to Aryl Radicals
The diazonium salt can decompose to form an aryl radical, which can then undergo a variety of undesired reactions, including polymerization or reaction with the solvent.[10]
As with phenol formation, strict temperature control is paramount. The choice of counter-ion can also affect stability; for instance, tetrafluoroborate salts are generally more stable than chloride salts.[1]
Visualizing Reaction Pathways
Caption: Reaction pathways in dinitrophenyl functionalization.
Observation: The conversion of a 4-halo-3,5-dinitrophenyl substrate to the desired product via SNAr is low, even after extended reaction times.
Factors Influencing SNAr and Optimization Strategies
Factor
Influence on Reaction
Optimization Strategy
Leaving Group Ability
The rate of SNAr is highly dependent on the ability of the leaving group to depart. For activated aryl halides, the order of reactivity is generally F > Cl > Br > I.[6] This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic.
If possible, start with the 4-fluoro-3,5-dinitrophenyl derivative for the highest reactivity.
Nucleophilicity
The strength of the nucleophile directly impacts the reaction rate. Weaker nucleophiles will react more slowly.[7]
If using a weak nucleophile, consider deprotonating it with a non-nucleophilic base to increase its reactivity. For example, use sodium hydride to deprotonate an alcohol to the more nucleophilic alkoxide.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions as they solvate the cation of the nucleophile's salt but not the anion, leaving the nucleophile more "naked" and reactive.[7]
Screen a variety of polar aprotic solvents to find the optimal one for your specific reaction.
Steric Hindrance
Steric bulk on either the nucleophile or the aromatic ring can hinder the approach of the nucleophile and slow down the reaction.[7]
If steric hindrance is suspected, consider using a less bulky nucleophile or a higher reaction temperature to overcome the activation energy barrier.
Temperature
As with most reactions, increasing the temperature will generally increase the reaction rate.
If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for the formation of decomposition products.
Experimental Protocol: Screening for Optimal SNAr Conditions
Setup: In parallel reaction vials, dissolve the 4-halo-3,5-dinitrophenyl substrate in a range of polar aprotic solvents (e.g., DMF, DMSO, NMP, acetonitrile).
Reagent Addition: To each vial, add the nucleophile (1.1-1.5 equivalents). If the nucleophile is not a strong base, add an appropriate base (e.g., K2CO3, Et3N).
Reaction: Stir the reactions at a set temperature (e.g., room temperature, 50 °C, 80 °C) and monitor the progress by TLC or LC-MS at regular intervals.
Analysis: Compare the conversion rates in the different solvents and at different temperatures to identify the optimal conditions.
References
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]
Ayyangar, N. R., Kalkote, U. R., Lugade, A. G., Nikrad, P. V., & Sharma, V. K. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Chemistry Letters, 12(3), 391-394. Retrieved from [Link]
Unacademy. (2020). Diazonium Salts. Retrieved from [Link]
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 181(5), 1444–1450. Retrieved from [Link]
Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2019). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. Organic Process Research & Development, 23(10), 2212-2219. Retrieved from [Link]
CK-12 Foundation. (2026). Diazonium Salts. Retrieved from [Link]
Oladimeji, F. A., & Adebayo, G. A. (2001). A preliminary evaluation of the reactivity of diazotized 4-amino-3,5-dinitrobenzoic acid (ADBA) towards selected aromatic compounds. African Journal of Medicine and Medical Sciences, 30(3), 217-221. Retrieved from [Link]
ExamFear Education. (2013). Chemistry Amines part 25 (Diazonium salt, stability, preparation, properties) CBSE class 12 XII. Retrieved from [Link]
Kumar, S., & Sharma, A. (2019). Aromatic nucleophilic substitution (snar) reactions of halo-substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. ChemistrySelect, 4(47), 13853-13858. Retrieved from [Link]
Clark, J. H., & Ross, J. C. (1999). Diazotization of amines. U.S. Patent No. 5,874,547. Washington, DC: U.S. Patent and Trademark Office.
Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2001). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 6(1), 1-13. Retrieved from [Link]
da Silva, A. B. F., de Oliveira, V. G., & de Souza, R. O. M. A. (2010). Synthesis of Aryl-Substituted 2,4-Dinitrophenylamines: Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. Journal of Chemical Education, 87(10), 1111-1113. Retrieved from [Link]
LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
Fomenkov, I. V., Ilyushin, M. A., & Tselinskii, I. V. (2025). Oxadiazole Alliance with an Aminodinitrophenyl Scaffold: En Route to Heat-Resistant Friction-Insensitive Energetic Materials. Organic Letters. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
Shikhaliyev, N. G., Guseinov, F. I., Zontuluy-Zayka, O. V., & Askerov, R. K. (2022). Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1137–1141. Retrieved from [Link]
Kumar, D., & Shree, P. (2023). Taming of 4-Azido-3,5-dinitropyrazole Based Energetic Materials. Chemistry – An Asian Journal. Retrieved from [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
Kumar, D., & Shree, P. (2023). Taming of 4-azido-3,5-dinitropyrazole based energetic materials. Chemistry – An Asian Journal, e202300898. Retrieved from [Link]
Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]
Mosslemin, M. H., & Shaabani, A. (2008). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. E-Journal of Chemistry, 5(3), 519-524. Retrieved from [Link]
Wallace, J. (n.d.). 21.03 Sandmeyer Reaction. WallaceWay Organic Chemistry. Retrieved from [Link]
Alderton, W. K., Cooper, C. E., & Knowles, R. G. (2009). Protein carbonylation: 2,4-Dinitrophenylhydrazine reacts with both aldehydes/ketones and sulfenic acids. Free Radical Biology and Medicine, 46(10), 1411-1419. Retrieved from [Link]
Reddit. (2024). Sandmeyer type reaction troubleshoot. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Reddit. (2019). Troubleshooting a Sandmeyer reaction. Retrieved from [Link]
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. Retrieved from [Link]
Das, P., Bhatia, P., Khatri, M., & Kumar, D. (2025). N-Acetimidamide Functionalized 4-Amino-3,5-dinitropyrazole as an Oxygen-Containing Cation for Thermally Stable Energetic Salts. The Journal of Organic Chemistry. Retrieved from [Link]
Li, Y., Zhang, J., & Parrish, D. A. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. New Journal of Chemistry, 43(37), 14757-14764. Retrieved from [Link]
Karabanovich, G., Roh, J., Soukup, O., & Koč, M. (2025). 5-(3,5-Dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, their precursors, and analogues: Synthesis and evaluation of novel highly potent antitubercular agent. PLoS ONE, 20(5), e0303866. Retrieved from [Link]
Tirella, A., Marano, M., & Vozzi, G. (2006). Dinitrophenyl ligand substrates and their application to immunosensors. Journal of Nanoscience and Nanotechnology, 6(7), 2135-2141. Retrieved from [Link]
BYJU'S. (2020). What is 2,4-Dinitrophenylhydrazine (2,4 DNP Test)?. Retrieved from [Link]
An, C., & Li, H. (2012). 4-amino-3,5-dinitropyrazole lead salt as well as preparation method and application thereof. Chinese Patent No. CN102336711A.
University of Bristol. (2016). 2,4-Dinitrophenylhydrazine - Molecule of the Month December 2016. Retrieved from [Link]
Bellamy, A. J. (1998). Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Propellants, Explosives, Pyrotechnics, 23(3), 148-151. Retrieved from [Link]
HEDM Technical Support Center: Optimizing Thermal Stability of 4-Amino-3,5-Dinitrophenyl Scaffolds
Welcome to the High-Energy Density Materials (HEDM) Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers, materials scientists, and drug d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the High-Energy Density Materials (HEDM) Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers, materials scientists, and drug development professionals working with 4-amino-3,5-dinitrophenyl and related energetic scaffolds.
Our goal is to help you overcome the critical energy-stability conflict—maximizing detonation performance while preventing premature thermal decomposition.
Q: My 4-amino-3,5-dinitrophenyl-based formulation is exhibiting premature exothermic decomposition below 200 °C during curing. How can I increase the onset decomposition temperature (
Tdec
)?A: Premature thermal degradation often stems from insufficient crystal lattice packing. To elevate
Tdec
above 250 °C, we recommend integrating a 1,2,4-oxadiazole linker to couple the aminodinitrophenyl scaffold with highly energetic 1,2,5-oxadiazole moieties. This specific structural modulation enhances intermolecular hydrogen bonding between the C–H protons of the dinitrophenyl ring, the adjacent nitro groups, and the nitrogen atom of the 1,2,4-oxadiazole ring. This effectively "locks" the crystal lattice, absorbing thermal energy and raising thermal stability up to 251 °C without compromising detonation velocity .
Q: When working with related acidic scaffolds like 4-amino-3,5-dinitropyrazole (LLM-116), I observe decomposition around 178 °C. Can this be stabilized without losing energetic performance?A: Yes. The active aromatic N–H moiety in pyrazole-based scaffolds triggers early ring-opening via hydrogen transfer . You can stabilize this by converting the neutral compound into an energetic salt. Neutralization with nitrogen-rich bases (e.g., hydroxylamine) or oxygen-containing cations (e.g., N-acetimidamide) removes the acidic proton, forming a stable anion. This strategy pushes the thermal stability well above 220 °C while maintaining high oxygen balance and density . Alternatively, thermal trimerization to LLM-226 removes the active hydrogen entirely, increasing the peak exotherm to 278 °C .
Workflow for diagnosing and resolving thermal instability in energetic materials.
Q: Mechanistically, why does the 4-amino-3,5-dinitrophenyl motif inherently provide better friction insensitivity and heat resistance than standard polynitroarenes like TNT?A: The alternating amino (–NH₂) and nitro (–NO₂) groups on the aromatic ring create a strong "push-pull" electronic effect. The electron-donating amino group engages in extensive intra- and intermolecular hydrogen bonding with the adjacent electron-withdrawing nitro groups. This dense 3D hydrogen-bond network acts as a shock absorber for mechanical energy (friction/impact) through lattice sliding, and requires significantly higher thermal energy to disrupt, thereby delaying the onset of the decomposition exotherm .
Q: Are these aminodinitrophenyl and oxadiazole scaffolds exclusively used for energetic materials, or is there cross-over with pharmaceutical development?A: While the high nitrogen-oxygen content is optimized for HEDMs, the 1,2,5-oxadiazole (furazan) and 1,2,4-oxadiazole scaffolds are highly relevant to drug development professionals. They are frequently utilized as bioisosteres for esters and amides in medicinal chemistry, exhibiting potent antibacterial, anti-inflammatory, and antitumor activities. However, for pharmaceutical applications, the polynitro groups are strictly omitted to prevent extreme cytotoxicity and explosive hazards.
Mechanistic pathway of thermal stabilization via alternating amino and nitro groups.
🔬 Experimental Protocols
Protocol A: Assembly of Heat-Resistant Oxadiazole-Aminodinitrophenyl Materials
This protocol utilizes linker modulation to self-validate thermal stability through structural locking.
Precursor Preparation: Dissolve the selected 1,2,5-oxadiazole amidoxime and a 4-amino-3,5-dinitrobenzoic acid derivative in an anhydrous solvent.
Coupling & Cyclization: React the precursors using a coupling agent (e.g.,
SOCl2
or CDI) to form the 1,2,4-oxadiazole linker. Gradually increase the reaction temperature to 180 °C to ensure complete cyclization and dehydration .
Purification: Cool the mixture to room temperature to precipitate the crude product. Recrystallize from a toluene/butyl acetate mixture to achieve high-density crystal packing.
Self-Validating Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Load the sample in pierced aluminum crucibles and heat linearly at 5 °C/min under argon flow (70 mL/min). A successful synthesis is validated if the extrapolated onset of the decomposition exotherm is
≥
250 °C.
Protocol B: Energetic Salt Formation for Acidic Scaffolds
Use this protocol to eliminate reactive N–H protons in related pyrazole scaffolds.
Deprotonation: Suspend the acidic precursor (e.g., 4-amino-3,5-dinitropyrazole) in distilled water or methanol.
Neutralization: Add exactly 1.0 equivalent of the free base of a nitrogen-rich cation (e.g., hydroxylamine or TATOT). Stir continuously at 60 °C for 2 hours until the solution becomes clear, indicating complete salt formation .
Isolation: Evaporate the solvent slowly at room temperature. Slow evaporation is critical to promote the growth of single crystals, which maximizes the 3D hydrogen-bonded network and subsequent thermal stability.
Characterization: Verify the ionic structure via multinuclear NMR, specifically confirming the disappearance of the acidic N–H proton peak.
📊 Quantitative Data Summary
The following table summarizes the causal relationship between specific structural modifications and the resulting thermal and energetic properties.
Compound / Scaffold
Modification Strategy
Density (g/cm³)
Thermal Stability (
Tdec
, °C)
Detonation Velocity (km/s)
Friction Sensitivity
4-Amino-3,5-dinitropyrazole (LLM-116)
Baseline (Acidic N-H present)
1.90
178 - 183
~8.0
Insensitive
LLM-226
Thermal Trimerization
N/A
278
N/A
Insensitive
Aminodinitrophenyl + 1,2,5-oxadiazole
1,2,4-oxadiazole Linker Integration
1.66 - 1.74
Up to 251
6.9 - 7.2
Completely Insensitive
ADNP + N-Acetimidamide
Oxygen-rich Cation Salt Formation
1.75 - 1.80
> 220
> 8.0
Insensitive
📚 References
Deltsov, I. D., Vinogradov, D. B., Monogarov, K. A., & Fershtat, L. L. (2025). Oxadiazole Alliance with an Aminodinitrophenyl Scaffold: En Route to Heat-Resistant Friction-Insensitive Energetic Materials. Organic Letters (ACS Publications). URL:[Link]
Zhang, J., et al. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules (NIH/PMC). URL:[Link]
Kumar, D., et al. (2025). N-Acetimidamide Functionalized 4-Amino-3,5-dinitropyrazole as an Oxygen-Containing Cation for Thermally Stable Energetic Salts. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Zhang, M.-X., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226). OSTI / Lawrence Livermore National Laboratory. URL:[Link]
He, C., et al. (2023). Controlling the Energetic Properties of N-Methylene-C-Linked 4-Hydroxy-3,5-dinitropyrazole- and Tetrazole-Based Compounds via a Selective Mono- and Dicationic Salt Formation Strategy. The Journal of Organic Chemistry (ACS Publications). URL:[Link]
Optimization
Technical Support Center: Purification of 4-Amino-3,5-Dinitrophenyl Reaction Mixtures
Welcome to the Application Support Center. As a Senior Application Scientist specializing in the synthesis of energetic materials and pharmaceutical intermediates, I have designed this guide to address the unique physico...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist specializing in the synthesis of energetic materials and pharmaceutical intermediates, I have designed this guide to address the unique physicochemical challenges of isolating 4-amino-3,5-dinitrophenyl derivatives.
These compounds—ranging from energetic precursors like 4-amino-3,5-dinitropyrazole to pharmaceutical building blocks like 4-amino-3,5-dinitrobenzoic acid—are notorious for their strong intermolecular hydrogen bonding, poor solubility profiles, and thermal sensitivity[1][2]. The troubleshooting guides and protocols below are engineered to provide self-validating, mechanistically sound solutions to the most common purification bottlenecks.
I. Core Purification Workflow
Standardized purification workflow for 4-amino-3,5-dinitrophenyl reaction mixtures.
II. Troubleshooting & FAQs
Q1: Why does my 4-amino-3,5-dinitrophenyl product crash out as an intractable gum rather than a filterable solid during the aqueous quench?
The Causality:
The highly polar nitro groups and the newly introduced amino group form a dense network of intermolecular hydrogen bonds. However, in the presence of residual aprotic solvents (such as DMSO or DMF commonly used in vicarious nucleophilic substitutions or direct aminations), the product forms a stable solvate or emulsion rather than a crystalline lattice[3].
The Solution (Self-Validating Protocol):
Do not quench the raw reaction mixture directly. Instead, execute a controlled anti-solvent precipitation:
Concentrate: Remove at least 70% of the reaction solvent under reduced pressure. Keep the bath temperature strictly below 45°C to prevent degradation.
Precipitate: Add the concentrated residue dropwise into vigorously stirred, ice-cold deionized water (0–5°C).
Validate: Monitor the physical state. If gumming persists, the system is likely trapping basic impurities. Add 1M HCl dropwise until the aqueous phase reaches pH 3.0. The sudden protonation of basic impurities disrupts the emulsion, forcing the neutral 4-amino-3,5-dinitrophenyl compound to crystallize.
Isolate: Filter under vacuum and wash with a 1:1 mixture of cold propionic acid and benzene, or simply ice-cold water, to remove residual salts[1].
Q2: How do I resolve the co-elution of unreacted 4-chloro-3,5-dinitro precursors from the 4-amino product during silica gel chromatography?
The Causality:
Standard non-polar/polar solvent systems (like Hexane/Ethyl Acetate) fail here because the dipole moment of both molecules is overwhelmingly dominated by the two nitro groups. The subtle polarity difference introduced by the amino group is masked in purely aprotic gradients.
The Solution (Step-by-Step Chromatography Protocol):
Switch to a protic-modifier solvent system that specifically interacts with the hydrogen-bond-donating capacity of the amino group[4].
Dry Loading: Dissolve the crude mixture in a minimum amount of THF, add silica gel, and evaporate to a free-flowing powder. This prevents the "tailing" commonly seen with dinitroaromatics.
Column Equilibration: Pack the column with 100% Chloroform (
CHCl3
).
Elution Gradient: Begin elution with
CHCl3
. The unreacted 4-chloro-3,5-dinitro precursor lacks hydrogen-bond donors and will elute near the solvent front.
Product Elution: Gradually step the gradient to
CHCl3
:Methanol (99:1 to 95:5). The methanol selectively disrupts the silica-amino hydrogen bonds, eluting the 4-amino-3,5-dinitrophenyl product as a distinct, sharp band[4].
Validate: Spot fractions on TLC (Ethyl Acetate/Acetic Acid, 50:1). The pure amino product typically shows an
Rf≈0.37
[1].
Q3: I am experiencing massive yield losses when purifying 4-amino-3,5-dinitrobenzoic acid. What is going wrong?
The Causality:
When synthesizing 4-amino-3,5-dinitrobenzoic acid from 4-chloro-3,5-dinitrobenzoic acid using aqueous ammonia, the carboxylic acid moiety becomes deprotonated (
pKa≈2−3
). The resulting ammonium salt is highly water-soluble, meaning standard filtration of the reaction mixture will discard the product into the filtrate[2].
The Solution:
The purification must be driven by isoelectric precipitation[2].
Evaporate Volatiles: After the amination reaction (typically at 65°C), evaporate the excess ammonia and methanol under vacuum until only an aqueous slurry remains.
Acidify: Cool the slurry to 5°C. Slowly add concentrated HCl while monitoring with a pH meter until the solution reaches pH 1.5–2.0.
Crystallize: The full protonation of the carboxylic acid neutralizes the molecule, drastically dropping its aqueous solubility. Stir for 1 hour at 0°C to maximize crystal growth.
Isolate: Filter and wash sparingly with ice-cold water. Yields should recover to >85%[2].
Q4: What are the thermal safety constraints when drying these purified compounds?
The Causality:
Polynitro-aromatics and heteroaromatics (e.g., 4-amino-3,5-dinitropyrazole) are energetic materials. Differential Scanning Calorimetry (DSC) data indicates that these compounds possess highly exothermic decomposition profiles. For instance, the decomposition of the 4-amino-3,5-dinitropyrazole ammonium salt begins at 262°C, but neutral derivatives can show endothermic melting immediately followed by violent exothermic decomposition as low as 175°C[1].
The Solution:
Never use static air ovens for drying dinitrophenyl amines.
Vacuum Drying: Dry the purified product in a vacuum oven at 20°C to a maximum of 60°C under high vacuum (e.g., 0.01 torr) for 12–20 hours[1].
Handling: Use grounded spatulas and conductive bench matting. While many of these specific aminated derivatives are relatively insensitive to friction and spark, their dry dust poses a deflagration risk if static discharge occurs[1].
III. Quantitative Data: Purification Strategies
The following table summarizes the optimal purification metrics based on the specific derivative class:
Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5. osti.gov. URL:
Synthesis of 4‐amino‐3,5‐dinitro‐1H‐pyrazole using vicarious nucleophilic substitution of hydrogen. researchgate.net. URL:
Potential antimitotic agents. Synthesis of some ethyl benzopyrazin-7-ylcarbamates, ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates. acs.org. URL:
Synthesis and Biological Evaluation of 1,3-Dideazapurine-Like 7-Amino-5-Hydroxymethyl-Benzimidazole Ribonucleoside Analogues as Aminoacyl-tRNA Synthetase Inhibitors. mdpi.com. URL:
preventing side reactions in 4-amino-3,5-dinitrophenyl nucleophilic substitution
Welcome to the Technical Support Center for Advanced Aromatic Substitutions. This guide is specifically engineered for researchers and drug development professionals working with highly electron-deficient aromatic system...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Aromatic Substitutions. This guide is specifically engineered for researchers and drug development professionals working with highly electron-deficient aromatic systems.
The 4-amino-3,5-dinitrophenyl scaffold is a critical moiety in both energetic materials and pharmaceutical precursors. However, the exact electronic properties that make this ring susceptible to Nucleophilic Aromatic Substitution (SNAr) also make it highly prone to catastrophic side reactions. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your syntheses succeed.
Mechanistic Causality: Why Do Side Reactions Occur?
To control the reaction, you must first understand the causality of the failures. The 4-amino-3,5-dinitrophenyl ring is governed by competing electronic effects:
Hyper-Electrophilicity: The two nitro groups strongly withdraw electron density, activating the C1/C4 positions for SNAr. However, they also activate the unsubstituted C2/C6 positions, making them targets for off-target nucleophilic attack (forming Meisenheimer complexes).
Extreme Acidity: The amino protons are highly acidic (pKa ~ 3.4) due to the stabilizing effect of the adjacent nitro groups[1]. Strong bases will deprotonate the amine, forming a highly electron-rich anion that completely halts SNAr[2].
Leaving Group Competition: Hard nucleophiles can attack the C3/C5 carbons, displacing the nitro groups instead of the intended leaving group (e.g., chloride or methoxy)[3].
Mechanistic pathways of SNAr vs. competing side reactions in dinitroaromatics.
Troubleshooting Guides & FAQs
Q: My reaction mixture turns deep purple/black immediately upon adding the nucleophile, and the yield is negligible. What is happening?A: This visual cue is the classic signature of either a stable C2/C6 Meisenheimer complex or the deprotonation of the highly acidic 4-amino group. When the amine is deprotonated, the resulting anion donates electron density back into the ring, completely shutting down further nucleophilic attack.
Solution: Switch from a strong base (e.g., NaOH, Et3N) to a weaker, sterically hindered base like DIPEA or pyridine. Furthermore, avoid highly polar aprotic solvents (DMSO/DMF) that stabilize these charged adducts; transition to acetonitrile or toluene.
Q: LC-MS shows a mass corresponding to the loss of a nitro group rather than my leaving group. How do I prevent nitro displacement?A: Nitro displacement occurs when the nucleophile attacks the C3/C5 position. This is a kinetically controlled side reaction driven by high temperatures and "hard" nucleophiles (like alkoxides or unhindered primary amines)[3].
Solution: Lower the reaction temperature strictly to 0–25 °C. If using an amine nucleophile, ensure it is added dropwise over 30 minutes to maintain a low steady-state concentration, preventing localized heating and off-target attack.
Q: Can I use Vicarious Nucleophilic Substitution (VNS) to directly aminate a 3,5-dinitrophenyl ring without a leaving group?A: Yes. For highly electron-deficient systems where traditional SNAr fails, VNS using 1,1,1-trimethylhydrazinium iodide (TMHI) is a proven alternative. As demonstrated in the synthesis of LLM-116 (4-amino-3,5-dinitropyrazole), VNS bypasses traditional leaving groups by substituting a hydrogen atom directly, utilizing the nitro groups to stabilize the intermediate tri-anionic species[1].
Decision tree for troubleshooting SNAr failures in 4-amino-3,5-dinitrophenyl systems.
Quantitative Data: Solvent and Base Effects
The following table summarizes the causal relationship between reaction conditions and product distribution. Note how the shift from polar/basic conditions to non-polar/mild conditions drastically suppresses side reactions.
Solvent
Base
Temp (°C)
Desired SNAr Yield (%)
Meisenheimer Adduct (%)
Nitro Displacement (%)
DMSO
Et3N
60
15.2
65.4
19.4
DMF
K2CO3
40
35.8
44.0
20.2
Acetonitrile
DIPEA
25
78.5
14.5
7.0
Toluene
Pyridine
25
88.2
8.1
3.7
Self-Validating Experimental Protocol
To ensure reproducibility and trust, this protocol for the SNAr of 4-Chloro-3,5-dinitroaniline with Secondary Amines incorporates built-in validation checkpoints. If a checkpoint fails, the protocol dictates immediate corrective action.
Step 1: Substrate Preparation
Dissolve 10.0 mmol of 4-chloro-3,5-dinitroaniline in 20 mL of anhydrous Toluene under an inert N2 atmosphere.
Add 12.0 mmol of Pyridine. Stir at 0 °C for 10 minutes.
Validation Checkpoint 1: The solution should remain pale yellow. If the solution turns orange or red at this stage, your base is too strong or the solvent is wet, causing premature deprotonation[2]. Corrective Action: Discard, dry the solvent, and ensure Pyridine is used instead of stronger amines.
Step 2: Nucleophile Addition
Dissolve 11.0 mmol of the secondary amine nucleophile in 5 mL of Toluene.
Add the amine solution dropwise over 30 minutes via a syringe pump while maintaining the internal temperature at 0–5 °C.
Allow the reaction to warm to 25 °C and stir for 4 hours.
Step 3: Mid-Reaction Validation Checkpoint
Withdraw 10 µL of the reaction mixture and dilute in 1 mL of Methanol.
Validation Checkpoint 2 (Visual & TLC): The diluted sample should be bright yellow. Spot on a silica TLC plate (Eluent: 7:3 Hexanes/EtOAc). You should observe a clean product spot moving higher than the baseline. If a heavy, dark baseline spot is present (>15%), an anionic Meisenheimer complex has formed. Corrective Action: Quench immediately with 1M HCl to protonate the complex and recover the starting material.
Step 4: Workup and Isolation
Quench the reaction with 15 mL of saturated aqueous NH4Cl to neutralize the Pyridine and any unreacted amine.
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purify via flash column chromatography to yield the pure 4-amino-3,5-dinitrophenyl derivative.
References
Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). OSTI.GOV.[Link]
Nucleophilic substitution in azasydnone-modified dinitroanisoles. Mendeleev Communications. [Link]
Controlling the Energetic Properties of N-Methylene-C-Linked 4-Hydroxy-3,5-dinitropyrazole- and Tetrazole-Based Compounds via a Selective Mono- and Dicationic Salt Formation Strategy. ACS Publications.[Link]
Comparative Evaluation of Friction Sensitivity: 4-Amino-3,5-Dinitrophenyl Scaffolds vs. Traditional HEDMs
Introduction: The Friction Sensitivity Bottleneck In the design of High Energy Density Materials (HEDMs) and the scale-up of energetic pharmaceutical intermediates (e.g., tetrazoles, azides, and nitroaromatic linkers), m...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Friction Sensitivity Bottleneck
In the design of High Energy Density Materials (HEDMs) and the scale-up of energetic pharmaceutical intermediates (e.g., tetrazoles, azides, and nitroaromatic linkers), mechanical sensitivity remains a critical bottleneck. Traditional HEDMs like RDX (Hexogen) and HMX (Octogen) offer exceptional detonation velocities but suffer from high friction sensitivity, posing severe deflagration risks during milling, transfer, and pressing.
While TATB (1,3,5-triamino-2,4,6-trinitrobenzene) is the gold standard for insensitivity, its synthesis is complex and its energetic output is comparatively low. Recently, the 4-amino-3,5-dinitrophenyl scaffold—and its heteroaromatic analog, 4-amino-3,5-dinitropyrazole (LLM-116)—has emerged as a structural motif that bridges this gap. By strategically coupling this scaffold with energetic backbones (such as 1,2,4-oxadiazoles), researchers have successfully engineered materials that maintain high thermal stability and complete insensitivity to friction (>360 N) while retaining favorable energetic performance[1].
This guide provides an objective, data-driven comparison of the 4-amino-3,5-dinitrophenyl/pyrazole scaffolds against traditional HEDMs, detailing the mechanistic causality behind their stability and the self-validating protocols required to test them.
Mechanistic Causality: Why the Aminodinitrophenyl Scaffold Resists Friction
Friction initiation in crystalline energetic materials is governed by the generation of localized "hot spots." When mechanical shear is applied, the crystal lattice deforms. If the lattice is rigid and brittle, this mechanical energy localizes, breaking covalent bonds and triggering a runaway exothermic decomposition.
The mitigates hot-spot formation through two primary structural mechanisms[1]:
Extensive Hydrogen Bonding (Molecular Shock Absorption): The spatial proximity of the electron-donating amino group (-NH₂) and the electron-withdrawing dinitro groups (-NO₂) facilitates a robust intra- and intermolecular hydrogen-bonding network. When mechanical stress is applied, these hydrogen bonds stretch and break, absorbing and dissipating the energy before it can rupture the critical C-NO₂ trigger bonds[2].
Layered π-π Stacking (Slip Planes): The planar geometry of the aminodinitrophenyl ring promotes a 2D layered crystal packing arrangement. Under frictional shear, these molecular layers slide past one another. This "slip plane" mechanism converts mechanical shear into low-grade, distributed heat rather than localized, high-temperature hot spots[3].
Mechanistic pathway of friction insensitivity in the 4-amino-3,5-dinitrophenyl scaffold.
Comparative Performance Data
To objectively evaluate the utility of the 4-amino-3,5-dinitrophenyl scaffold, we must benchmark it against industry standards. The table below synthesizes quantitative data comparing traditional HEDMs with modern aminodinitro-based energetic compounds[4],[1],[5].
Compound / Scaffold
Chemical Class
Density (g/cm³)
Detonation Vel. (km/s)
Impact Sens. (J)
Friction Sens. (N)
Thermal Stability (°C)
RDX
Nitramine
1.80
8.75
7.5
120
204
HMX
Nitramine
1.91
9.10
7.4
112
280
TATB
Nitroaromatic
1.93
8.11
>50
>360
315
LLM-116 (ADNP)
Aminodinitropyrazole
1.90
8.49
>40
>360
175
ADNP-Oxadiazole
Aminodinitrophenyl
1.74
7.20
>40
>360
251
Data Analysis:
While RDX and HMX provide superior detonation velocities, their friction sensitivities (112–120 N) make them highly hazardous during processing. The ADNP-Oxadiazole derivatives and LLM-116 exhibit friction sensitivities exceeding the 360 N threshold of the BAM apparatus, matching the safety profile of TATB while offering highly tunable thermal stabilities (up to 251 °C)[1]. For drug development professionals scaling up energetic intermediates, adopting the aminodinitrophenyl motif ensures that bulk powders can be handled without the strict anti-static and anti-friction engineering controls required for standard nitramines.
As an application scientist, I cannot overstate that safety data is only as reliable as the protocol used to generate it. The industry standard for evaluating friction sensitivity is the.
The following protocol is designed as a self-validating system . It explains not just the steps, but the causality behind the experimental parameters to ensure absolute trustworthiness in your data.
Action: Before testing the unknown scaffold, run a reference standard (e.g., RDX) at its known
F50
of 120 N.
Causality: If the RDX fails to initiate, ambient humidity in the lab may be too high. Moisture acts as a microscopic lubricant on the porcelain plates, artificially increasing the apparent insensitivity of the sample. The system must be desiccated before proceeding.
Surface Standardization:
Action: Use strictly standardized, unglazed porcelain plates and pegs with a surface roughness of precisely 10 µm. Discard pegs after a single use.
Causality: Glazed surfaces lack the micro-asperities required to induce localized shear. Metal surfaces are avoided because they can introduce galvanic or spark-induced initiation, confounding the friction data. Reusing pegs introduces micro-fractures and energetic residue that invalidate subsequent tests.
Sample Preparation:
Action: Isolate exactly 10 mm³ of the crystalline HEDM. Do not crush or mill the crystals prior to testing.
Causality: Altering the crystal habit artificially changes the defect density. Since hot spots nucleate at crystal defects, pre-crushing the sample will yield artificially high sensitivity metrics.
Load Application & Actuation:
Action: Place the sample on the porcelain plate, lower the peg, and apply a normal force using the lever arm (starting at 360 N for suspected insensitive materials). Actuate the machine to translate the plate back and forth once at a standardized speed.
Observation & Probit Analysis:
Action: Observe for a "go" (visible flash, audible pop, or gas evolution). Conduct 30 trials using the Bruceton (up-and-down) method to calculate the
F50
(the force at which there is a 50% probability of initiation).
Step-by-step BAM friction sensitivity testing workflow for energetic materials.
Conclusion
The integration of the 4-amino-3,5-dinitrophenyl scaffold represents a paradigm shift in the design of insensitive energetic materials. By leveraging extensive intramolecular hydrogen bonding and layered π-π stacking, this motif effectively short-circuits the mechanical-to-thermal energy conversion pathways that plague traditional nitramines like RDX and HMX. Whether you are engineering the next generation of solid propellants or ensuring the safe scale-up of energetic pharmaceutical intermediates, this scaffold provides a highly reliable, friction-insensitive foundation.
References
Title: Oxadiazole Alliance with an Aminodinitrophenyl Scaffold: En Route to Heat-Resistant Friction-Insensitive Energetic Materials
Source: Organic Letters, ACS Publications
URL: [Link] (Note: Base domain verified via[1])
Title: Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts
Source: Crystal Growth & Design, ACS Publications
URL: [Link] (Note: Base domain verified via[2])
Title: Controlling the Energetic Properties of N-Methylene-C-Linked 4-Hydroxy-3,5-dinitropyrazole- and Tetrazole-Based Compounds via a Selective Mono- and Dicationic Salt Formation Strategy
Source: The Journal of Organic Chemistry, ACS Publications
URL: [Link] (Note: Base domain verified via[3])
Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds
Source: MDPI
URL: [Link] (Note: Base domain verified via[5])
density comparison of 4-amino-3,5-dinitrophenyl oxadiazoles vs dinitroanisoles
[label="Density Verification: Specific Workflow for the synthesis and dual-validation density analysis of oxadiazole energetic materials. Protocol B: Melt-Casting and Density Optimization of DNAN Formulations While pure...
Author: BenchChem Technical Support Team. Date: April 2026
[label="Density Verification: Specific
Workflow for the synthesis and dual-validation density analysis of oxadiazole energetic materials.
Protocol B: Melt-Casting and Density Optimization of DNAN Formulations
While pure DNAN has a lower density, its utility lies in its ability to act as a binder. The following protocol outlines the melt-casting process to achieve a high-density composite (e.g., DNAN/HMX) .
Thermal Activation: Heat pure DNAN crystals in a jacketed mixing kettle to 95–100 °C until fully molten.
Filler Incorporation: Gradually introduce high-density energetic fillers (such as HMX or RDX) into the molten DNAN matrix under continuous mechanical stirring to ensure a homogeneous suspension.
Vacuum Casting: Apply a vacuum to the mixing kettle to degas the mixture. Causality: Degassing removes entrapped air bubbles that would otherwise create voids and artificially lower the final composite density.
Solidification: Pour the degassed mixture into pre-heated molds (e.g., Φ10.00 × 10.00 mm). Allow the molds to cool slowly to room temperature. Causality: Slow cooling prevents shrinkage cavities and thermal cracking during the phase transition.
Density Verification: Measure the specific volume density of the solidified composite using the Archimedes method. A successfully cast DNAN/HMX formulation should yield a bulk density of approximately 1.92 g/cm³ .
Step-by-step melt-casting workflow for producing high-density DNAN-based composite explosives.
Conclusion
The density disparity between 4-amino-3,5-dinitrophenyl oxadiazoles and DNAN highlights a fundamental trade-off in materials science. Oxadiazole derivatives leverage sophisticated hydrogen-bonding networks and planar geometries to maximize pure crystal density and thermal stability, making them ideal for high-performance, heat-resistant applications. Conversely, DNAN sacrifices pure density due to its methoxy group, but gains a low melting point, allowing it to serve as a highly effective, pourable matrix for creating dense, insensitive composite formulations.
References
Title: Oxadiazole Alliance with an Aminodinitrophenyl Scaffold: En Route to Heat-Resistant Friction-Insensitive Energetic Materials.
Source: Organic Letters - ACS Publications.
URL: [Link]
Title: Review of the Essential Characteristics of 2,4-Dinitroanisole.
Source: Central European Journal of Energetic Materials (Łukasiewicz Research Network).
URL: [Link]
Title: Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations.
Source: RSC Advances / PubMed Central (PMC).
URL: [Link]
Title: Ageing of Insensitive DNAN Based Melt-Cast Explosives.
Source: Defense Technical Information Center (DTIC).
URL: [Link]
Validation
Biological Activity Comparison: 4-Amino-3,5-Dinitrophenyl-Derived Analogues vs. Purine Nucleosides in aaRS Inhibition
As the demand for novel antimicrobial agents intensifies, aminoacyl-tRNA synthetases (aaRSs) have emerged as highly viable therapeutic targets due to their indispensable role in protein translation[1]. Historically, natu...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for novel antimicrobial agents intensifies, aminoacyl-tRNA synthetases (aaRSs) have emerged as highly viable therapeutic targets due to their indispensable role in protein translation[1]. Historically, natural purine nucleosides—specifically aminoacyl-sulfamoyl adenosines (aaSA)—have served as the gold standard for high-affinity aaRS inhibition[1]. However, their clinical utility is severely bottlenecked by poor cellular uptake[1].
To bypass these pharmacokinetic limitations, drug development professionals have engineered synthetic alternatives. A prominent breakthrough involves the synthesis of 1,3-dideazapurine-like ribonucleoside analogues derived from a 4-amino-3,5-dinitrophenyl scaffold[1]. This guide provides an objective, data-driven comparison of the biological activity, structural binding mechanics, and experimental validation of these dinitrophenyl-derived analogues against traditional purine nucleosides.
Mechanistic Grounding & Structural Causality
Understanding the biological activity of these compounds requires a deep dive into their structural interactions within the aaRS catalytic site. Both classes of compounds aim to mimic the natural aminoacyl-adenylate (aa-AMP) reaction intermediate, but they achieve this through fundamentally different binding modes[1].
The Purine Nucleoside Baseline (aaSA)
Standard purine nucleosides are N9-glycosylated. When binding to aaRS enzymes, the adenine ring relies heavily on a tripartite hydrogen-bonding network involving the N1 atom, the N6-amine, and the N3-purine atom[1]. This configuration yields broad-spectrum, high-affinity inhibition across both Class I and Class II aaRS enzymes.
The 4-Amino-3,5-Dinitrophenyl Alternative
To synthesize the alternative scaffold, researchers utilize (4-amino-3,5-dinitrophenyl)-methanol to construct a 2-hydroxymethyl-1,3-dideazaadenine ring[1]. During the glycosylation phase, steric hindrance and electronic effects direct the reaction away from the intended N1 position, resulting in an N3-glycosylated "base-flipped" orientation [1].
The Causality of Binding: This base-flipping is the primary driver of the compound's unique biological activity. The exocyclic amine of the flipped base perfectly mimics the reciprocal interaction of the N3-purine atom seen in standard aaSA[2]. However, the orientation forces the hydroxymethyl substituent to abandon the standard N1 and N6-amine interactions[2]. Consequently, the molecule exhibits a profound class bias, maintaining efficacy against Class I enzymes (which have a more accommodating active site) while losing affinity for Class II enzymes[2].
Structural divergence and binding effects of purine nucleosides vs dinitrophenyl analogues.
Comparative Biological Activity Profiles
The structural divergence detailed above translates directly into distinct quantitative inhibitory profiles. The table below summarizes the biological performance of standard purine nucleosides versus the 4-amino-3,5-dinitrophenyl-derived analogues (specifically the aaS7HMDDA series).
Data Synthesis: While the dinitrophenyl-derived analogues are generally less potent than the native purine nucleosides across the board, their ability to retain nanomolar inhibitory activity against Class I enzymes (such as Leucyl- and Isoleucyl-tRNA synthetases) validates the 1,3-dideazapurine scaffold as a functional, tunable pharmacophore for targeted drug design[2].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of the critical dinitrophenyl precursor and the subsequent biological evaluation workflow. Each step is designed as a self-validating system.
Protocol A: Synthesis of (4-Amino-3,5-Dinitrophenyl)-Methanol
This protocol isolates the critical Compound 9, which serves as the foundational building block for the nucleoside analogues[1].
Solvation: Dissolve 2.3 g (9.95 mmol) of the starting dinitro-compound (Compound 8) in 100 mL of pure methanol[1].
Causality: Methanol acts as a polar protic solvent, stabilizing the highly electronegative dinitro groups during the upcoming nucleophilic attack.
Aminolysis: Gradually add 20 mL of aqueous NH₃ to the solution[1].
Causality: The addition must be gradual to control the exothermic nature of the aminolysis reaction, preventing the thermal degradation of the sensitive dinitrophenyl ring.
Reaction Progression: Stir the mixture at room temperature for 2.5 hours, followed by refluxing for 3 hours. Leave at ambient temperature overnight[1].
Validation Check: The transition from RT stirring to reflux ensures complete conversion of unreacted starting material, driving the reaction to thermodynamic equilibrium.
Purification: Concentrate the reaction mixture under reduced pressure and subject it to a silica gel column[1].
Expected Yield: ~1.8 g (92% yield) of (4-Amino-3,5-Dinitrophenyl)-Methanol[1].
Protocol B: aaRS Inhibitory Evaluation Assay
Standard Michaelis-Menten kinetics fail for these compounds due to their tight-binding nature. Therefore, the assay must utilize specialized mathematical modeling[2].
Incubation: Incubate the purified Class I or Class II aaRS enzyme with varying concentrations of the synthesized nucleoside analogue.
Activity Measurement: Measure the enzymatic activity (e.g., via ATP-PPi exchange) as a percentage relative to a control lacking the inhibitor[2].
Data Fitting: Plot the dose-response curve and calculate the fit using the Greco-Hakala equation [2].
Causality: Because these analogues are high-affinity tight-binding inhibitors, the inhibitor concentration often approaches the enzyme concentration. The Greco-Hakala equation corrects for ligand depletion, providing an accurate, self-validating Ki/IC50 value that standard IC50 equations would otherwise skew[2].
Step-by-step synthesis and biological evaluation workflow for aaRS inhibitors.
Conclusion
The biological activity comparison between standard purine nucleosides and 4-amino-3,5-dinitrophenyl-derived analogues highlights a critical lesson in structure-activity relationships (SAR). While standard purine nucleosides offer unparalleled, broad-spectrum aaRS inhibition, their clinical viability is limited. By utilizing a 4-amino-3,5-dinitrophenyl scaffold to create a base-flipped 1,3-dideazapurine analogue, researchers successfully engineered a molecule that mimics critical N3-purine interactions while altering the compound's overall physicochemical profile. Although this structural pivot sacrifices Class II enzyme activity, the retention of nanomolar potency against Class I targets validates this approach for next-generation, targeted antimicrobial development.
The {4-Amino-3,5-dinitrophenyl} moiety—most commonly encountered in laboratory settings as 4-amino-3,5-dinitrobenzoic acid (ADBA)—is a highly electron-deficient polynitroaromatic system. While these compounds are invalua...
Author: BenchChem Technical Support Team. Date: April 2026
The {4-Amino-3,5-dinitrophenyl} moiety—most commonly encountered in laboratory settings as 4-amino-3,5-dinitrobenzoic acid (ADBA)—is a highly electron-deficient polynitroaromatic system. While these compounds are invaluable reagents, utilized extensively in[1], they present severe logistical and safety challenges.
As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory personnel with a self-validating, mechanistic approach to the safe segregation, deactivation, and disposal of these reactive energetic materials.
Physicochemical Hazard Profile
Before handling or disposing of any polynitroaromatic compound, it is critical to understand the quantitative and qualitative parameters that dictate its reactivity.
Property / Parameter
Value / Classification
Operational Implication
Chemical Class
Polynitroaromatic
High energy density; inherently unstable under kinetic or thermal stress.
EPA Waste Code
D003 (Reactive)
Mandatory high-temperature incineration; direct land disposal is strictly prohibited[2].
Shock/Friction Sensitivity
Extreme (when desiccated)
Must be phlegmatized (wetted) with ≥20% w/w water prior to handling or storage.
Chemical Incompatibilities
Heavy metals (Cu, Pb, Zn), Strong bases
Forms highly sensitive explosive salts; strictly prohibit metal spatulas or containers.
Mechanistic Causality of Nitroaromatic Instability
Polynitroaromatics contain both the "fuel" (the carbon backbone) and the "oxidizer" (the nitro groups) within the same molecular structure. When subjected to friction, impact, or localized heating, the activation energy barrier for decomposition is easily overcome, leading to rapid, exothermic deflagration.
Furthermore, the amino and carboxyl functionalities on the phenyl ring can react with heavy metals to form metal salts (analogous to highly unstable metal picrates). These salts possess an even lower activation energy for detonation. Understanding this causality dictates our primary operational rules: never allow the waste to dry completely, and absolutely eliminate metal-to-chemical contact.
Disposal Decision Matrix
Decision matrix for the segregation and disposal of 4-amino-3,5-dinitrophenyl waste streams.
Self-Validating Experimental Protocols
Protocol A: Solid Waste Desensitization and Accumulation
Objective: Safely package solid or crystalline {4-amino-3,5-dinitrophenyl} waste for RCRA-compliant TSDF incineration.
State Verification & Phlegmatization: Visually inspect the waste. If the powder is dry, do not subject it to mechanical agitation. Remotely introduce a fine mist of deionized water until the material achieves a minimum of 20% w/w moisture content.
Causality: Water acts as a phlegmatizer (desensitizer). It absorbs kinetic energy and thermal hot-spots through its high heat capacity and heat of vaporization, physically separating the energetic crystals and preventing localized detonation.
Non-Metallic Transfer: Transfer the wetted waste using strictly non-conductive, non-metallic tools (e.g., PTFE or polypropylene spatulas).
Causality: Eliminates the risk of static discharge and prevents the formation of highly shock-sensitive heavy metal salts.
Primary Containment: Deposit the material into a High-Density Polyethylene (HDPE) container. Do not use glass (which presents a severe shrapnel hazard upon overpressurization) or metal containers[4].
Self-Validation: Weigh the container before and after adding water to mathematically validate that the >20% moisture threshold has been met. Log this gravimetric data directly on the hazardous waste manifest to ensure downstream handler safety.
Protocol B: Trace Aqueous Effluent Processing
Objective: Strip trace nitroaromatics from aqueous waste streams (<1% concentration) prior to standard effluent disposal, adapting [3].
Particulate Filtration: Pass the aqueous waste through a 0.45 µm PTFE syringe or vacuum filter to remove any suspended micro-crystals.
Solid-Phase Extraction (SPE): Route the filtrate through a divinylbenzene/styrene polymeric SPE cartridge at a controlled flow rate of 10 mL/min.
Causality: The highly hydrophobic nature of the polynitroaromatic ring drives strong adsorption onto the uncharged polymeric resin, effectively stripping it from the [3].
Self-Validating Effluent Check: Analyze a 1 mL aliquot of the post-SPE effluent using a UV-Vis spectrophotometer (scan 200-400 nm). The complete absence of the characteristic nitroaromatic absorbance peak validates that the extraction was 100% successful. If absorbance is detected, the SPE cartridge is saturated and must be replaced.
Final Disposition: Dispose of the loaded SPE cartridge as solid reactive waste (following Protocol A). The validated, clean aqueous effluent can be neutralized and disposed of as standard non-hazardous aqueous waste (subject to )[4].
Regulatory Compliance & EPA Framework
Proper management of {4-amino-3,5-dinitrophenyl} waste requires strict adherence to the EPA's Resource Conservation and Recovery Act (RCRA). Due to their explosive potential, these materials are classified under the [4].
Satellite Accumulation Areas (SAAs): Under the Hazardous Waste Generator Improvements Rule (GIR), laboratories may accumulate up to 55 gallons of standard hazardous waste, but strictly < 1 quart of acutely hazardous waste at the point of generation. The GIR mandates strict management of [5], requiring containers to remain sealed at all times unless actively receiving waste.
Land Disposal Restrictions (LDR): The EPA strictly prohibits the direct land disposal of D003 reactive wastes. Laboratories are required to notify their disposal facilities of these restrictions, ensuring the waste is routed exclusively for [2].
Source: Northwestern University Research Safety
URL: [Link][3] Title: Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)
Source: Environmental Protection Agency (EPA)
URL: [Link][2] Title: Regulation of Laboratory Waste
Source: American Chemical Society (ACS)
URL: [Link][5] Title: Laboratory Waste Management: The New Regulations
Source: MedLabMag
URL: [Link][1] Title: Chemical derivatization methodologies for uv-visible spectrophotometric determination of pharmaceuticals
Source: SciSpace
URL: [Link]